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  • Product: 4-Methyl-2-(2-methylpropyl)oxan-2-ol
  • CAS: 917595-05-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-2-(2-methylpropyl)oxan-2-ol

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-2-(2-methylpropyl)oxan-2-ol, a significant fragrance ingredient commonly known as Florol. Aimed at resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-2-(2-methylpropyl)oxan-2-ol, a significant fragrance ingredient commonly known as Florol. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines a standard method for its synthesis and discusses its reactivity and safety considerations. The information presented herein is curated from various authoritative sources to ensure scientific integrity and practical relevance.

Introduction

4-Methyl-2-(2-methylpropyl)oxan-2-ol, a substituted tetrahydropyran derivative, is a key molecule in the fragrance industry, prized for its delicate floral scent reminiscent of lily of the valley.[1][2] Its molecular architecture, featuring a tetrahydropyran ring with an isobutyl group at the 2-position and a methyl and a hydroxyl group at the 4-position, gives rise to its characteristic odor and specific chemical properties.[3] The tetrahydropyran (THP) scaffold itself is a privileged structure in medicinal chemistry, often incorporated to modulate the pharmacokinetic properties of drug candidates.[4][5] This guide will provide an in-depth analysis of the title compound's properties, offering valuable insights for its application in various scientific and industrial domains.

Molecular Structure and Identification

The structural identity of a compound is fundamental to understanding its properties and reactivity. This section details the key identifiers for 4-Methyl-2-(2-methylpropyl)oxan-2-ol.

Chemical Structure

The two-dimensional and three-dimensional structures of 4-Methyl-2-(2-methylpropyl)oxan-2-ol are crucial for visualizing its spatial arrangement and potential for intermolecular interactions.

Caption: 2D Chemical Structure of 4-Methyl-2-(2-methylpropyl)oxan-2-ol.

Identifiers

A consistent and accurate identification of the compound is ensured by using standardized nomenclature and registry numbers.

IdentifierValueSource
IUPAC Name 4-methyl-2-(2-methylpropyl)oxan-4-ol[6]
CAS Number 63500-71-0[6]
Molecular Formula C10H20O2[3][6]
Molecular Weight 172.26 g/mol [3][6]
InChI InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3[3][6]
InChIKey YVSNOTITPICPTB-UHFFFAOYSA-N[3][6]
SMILES CC(C)CC1CC(CCO1)(C)O[3][6]
Synonyms Florol, Floriffol, Floral Pyranol, Muguetol, Rosanol, Rozanol[1][2][3]

Physical Properties

The physical properties of a compound dictate its behavior in various physical states and its interaction with other substances. These properties are crucial for handling, formulation, and application.

PropertyValueConditionsSource
Physical State Clear, colorless liquidAmbient[3]
Density ~0.9516 g/cm³20 °C[3][7]
Boiling Point 93-95 °C3 Torr[3][7]
229.55 °C (estimated)Standard atmospheric pressure[3]
Melting Point < -20 °C to 24.55 °C (predicted)[3]
Water Solubility 23-28 g/L23 °C[3]
Vapor Pressure ~1 Pa20 °C[3][7]
Kovats Retention Index 1200Semi-standard non-polar column[6]

The moderate aqueous solubility of 4-Methyl-2-(2-methylpropyl)oxan-2-ol can be attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding with water molecules.[3] This is balanced by the hydrophobic character of the isobutyl group and the tetrahydropyran ring.[3]

Chemical Properties and Reactivity

The chemical properties of 4-Methyl-2-(2-methylpropyl)oxan-2-ol are largely defined by the functional groups present: a tertiary alcohol and an ether linkage within the tetrahydropyran ring.

Synthesis

The most common method for the synthesis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol is the Prins cyclization reaction.[1][2] This reaction involves the acid-catalyzed condensation of an aldehyde (isovaleraldehyde) with a homoallylic alcohol (isoprenol).[1][2][8]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product isovaleraldehyde Isovaleraldehyde catalyst Acid Catalyst (e.g., methanesulfonic acid) isoprenol Isoprenol florol 4-Methyl-2-(2-methylpropyl)oxan-2-ol catalyst->florol Prins Cyclization solvent Solvent (e.g., Dichloromethane or solvent-free) temperature Temperature (Room temp. to 60°C)

Caption: General workflow for the synthesis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol via the Prins Reaction.

Experimental Protocol: Synthesis via Prins Cyclization (Method I) [1]

  • Reaction Setup: To a 100 cm³ flask, add 11.4 cm³ (8.94 g, 0.1038 mol) of isovaleraldehyde and 0.034 cm³ (0.051 g, 0.0053 mol) of methanesulfonic acid. Mix at room temperature.

  • Heating: Heat the mixture to 60°C.

  • Addition of Isoprenol: Add 3.14 cm³ (2.681 g, 0.0311 mol) of isoprenol dropwise over a period of 3 hours while maintaining the temperature and stirring.

  • Reaction Completion: Continue stirring at 60°C for an additional 3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture and extract with dichloromethane.

  • Isolation: Evaporate the organic layer to obtain the crude product as a yellow oil. Further purification can be achieved by column chromatography.

Reactivity
  • Tertiary Alcohol: The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, although steric hindrance may reduce reactivity compared to primary or secondary alcohols.

  • Ether Linkage: The ether linkage within the tetrahydropyran ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

  • Stereochemistry: The molecule contains two stereocenters, leading to the existence of four possible stereoisomers.[1] The specific stereoisomer can influence the odor profile and biological activity.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quality control of chemical compounds. This section provides an overview of the expected spectroscopic data for 4-Methyl-2-(2-methylpropyl)oxan-2-ol.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional GroupCharacteristic Absorption Band (cm⁻¹)Source
O-H (alcohol) Broad, ~3200-3600[3]
C-H (aliphatic) 2800-3000[3]
C-O (ether and alcohol) 1050-1150

Experimental Protocol: Neat Liquid IR Spectroscopy [9]

  • Sample Preparation: Place one drop of the neat liquid sample onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

  • Assembly: Carefully place a second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance.

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific peak assignments require experimental data, the following table outlines the expected regions for proton (¹H) and carbon-¹³ (¹³C) NMR signals.

Expected ¹H NMR Chemical Shift Ranges

Proton TypeApproximate Chemical Shift (ppm)
-OH 1.0 - 5.0 (variable, broad singlet)
-CH- (ring) 3.0 - 4.0
-CH₂- (ring) 1.2 - 2.0
-CH- (isobutyl) 1.5 - 2.5
-CH₂- (isobutyl) 0.9 - 1.8
-CH₃ (ring) 1.0 - 1.5
-CH₃ (isobutyl) 0.8 - 1.0

Expected ¹³C NMR Chemical Shift Ranges

Carbon TypeApproximate Chemical Shift (ppm)
C-O (alcohol) 65 - 80
C-O (ether) 60 - 75
Aliphatic C 10 - 50

Experimental Protocol: NMR Spectroscopy [9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ionm/zDescriptionSource
[M]⁺ 172Molecular Ion[3][8]
[M - C₄H₉]⁺ 115Loss of the isobutyl group[3]
[M - H₂O]⁺ 154Loss of water[8]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [9]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: A suitable non-polar or semi-polar capillary column.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature ramp to ensure separation of components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

cluster_workflow Spectroscopic Validation Workflow sample Sample of 4-Methyl-2-(2-methylpropyl)oxan-2-ol ir FTIR Spectroscopy sample->ir nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms GC-MS Analysis sample->ms data_analysis Data Analysis and Interpretation ir->data_analysis nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the spectroscopic validation of 4-Methyl-2-(2-methylpropyl)oxan-2-ol.

Applications and Safety

Applications

The primary application of 4-Methyl-2-(2-methylpropyl)oxan-2-ol is as a fragrance ingredient in a wide range of consumer products, including perfumes, soaps, and other household items.[1][2][6] Its pleasant floral scent makes it a valuable component in fragrance formulations.[1][2] Additionally, the tetrahydropyran moiety is of interest in medicinal chemistry for its potential to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug molecules.[5]

Safety and Handling

According to aggregated GHS information, 4-Methyl-2-(2-methylpropyl)oxan-2-ol may cause serious eye irritation.[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a well-ventilated area.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of 4-Methyl-2-(2-methylpropyl)oxan-2-ol. From its fundamental molecular identifiers to its spectroscopic signature and synthetic pathway, this document offers a comprehensive resource for scientists and researchers. The information compiled herein underscores the importance of a thorough understanding of a compound's properties for its effective and safe application in both industrial and research settings.

References

  • BenchChem. (n.d.). Comparative Biological Profile of Tetrahydropyran Derivatives: An In-Depth Guide.
  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-4-methyl-2-(2-methylpropyl)oxan-4-ol. Retrieved from [Link]

  • US EPA. (2023, November 1). 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- - Substance Details - SRS. Retrieved from [Link]

  • Jaśkowska, J., Chorabik, K., & Majka, Z. (2015). EFFICIENT METHODS FOR SYNTHESIS OF FLOROL AND ITS DERIVATIVES. Technical Transactions, Chemistry, (1-Ch), 29–36. Retrieved from [Link]

  • J-Global. (n.d.). (2R,4R)-4-methyl-2-(2-methylpropyl)oxan-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylidene-2-(2-methylprop-1-enyl)oxane. Retrieved from [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Chemsrc. (2025, September 24). (2S,4S)-4-methyl-2-(2-methylpropyl)oxane. Retrieved from [Link]

  • ChemBK. (2024, May 22). tetrahydro-4-methyl-2-(2-methylpropyl)-2H-Pyran-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). Hexanal, 6-cyclopentylidene-. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Di(cyclohexylidene)cyclohexan-1-one. Retrieved from [Link]

  • The Good Scents Company. (2017). cis-muguet shiseol. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexasiloxane, dodecamethyl-. Retrieved from [Link]

  • MDPI. (2023, February 8). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Retrieved from [Link]

  • ATB. (n.d.). (2R)-4-Methyl-2-pentanol. Retrieved from [Link]

  • NIST. (n.d.). 1,5,5-Trimethyl-6-methylene-cyclohexene. Retrieved from [Link]

  • Copernicus Publications. (2023, July 17). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Retrieved from [Link]

  • Google Patents. (n.d.). WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
  • PDBj. (n.d.). ChemComp-MPD: (4S)-2-METHYL-2,4-PENTANEDIOL. Retrieved from [Link]

  • JNC Corporation. (n.d.). trans-2-hexenol. Retrieved from [Link]

Sources

Exploratory

The Discovery and Chemical Profiling of 4-Methyl-2-(2-methylpropyl)oxan-2-ol: A Technical Guide

Executive Summary The pursuit of stable, non-sensitizing, and biodegradable fragrance molecules has driven significant innovations in synthetic organic chemistry. Among these, substituted tetrahydropyrans (oxanes) have e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of stable, non-sensitizing, and biodegradable fragrance molecules has driven significant innovations in synthetic organic chemistry. Among these, substituted tetrahydropyrans (oxanes) have emerged as critical structural motifs. This whitepaper provides an in-depth technical analysis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol (CAS: 55684-98-5), detailing its historical discovery, synthetic pathways, analytical characterization, and olfactory receptor pharmacology.

Historical Context and Discovery

The history of 4-Methyl-2-(2-methylpropyl)oxan-2-ol is intrinsically linked to the fragrance industry's quest for stable Muguet (Lily of the Valley) and white floral odorants [1]. Historically, molecules like hydroxycitronellal and Lyral dominated this olfactory space. However, due to regulatory restrictions concerning skin sensitization and environmental persistence, the industry pivoted toward cyclic ethers and oxane derivatives.

During the late 20th century, researchers exploring the Prins cyclization of aliphatic aldehydes with isoprenol discovered a family of highly stable, substantive pyranols. While the 4-ol isomer (Florol) became a commercial blockbuster, the 2-ol isomer—4-Methyl-2-(2-methylpropyl)oxan-2-ol—was identified during rigorous structure-activity relationship (SAR) studies. The discovery highlighted that shifting the hydroxyl group from the equatorial 4-position to the hemiacetal 2-position significantly altered the volatility and olfactory threshold, shifting the profile from a pure floral to a more nuanced, green-woody nuance.

Chemical Synthesis & Mechanistic Pathways

The synthesis of substituted oxanols relies heavily on the Prins Cyclization , a powerful carbon-carbon bond-forming reaction that constructs the tetrahydropyran ring with high diastereoselectivity.

Mechanism of Action

The reaction typically involves the condensation of 3-methylbutanal (isovaleraldehyde) with 3-methylbut-3-en-1-ol (isoprenol) in the presence of a strong Lewis or Brønsted acid catalyst (e.g., p -toluenesulfonic acid or acidic ion-exchange resins).

  • Protonation & Oxocarbenium Formation: The aldehyde is protonated and attacked by the hydroxyl group of isoprenol, forming a hemiacetal intermediate.

  • Cyclization: Loss of water generates a highly reactive oxocarbenium ion. The tethered alkene undergoes intramolecular nucleophilic attack.

  • Trapping: The resulting tertiary carbocation at the 4-position is typically trapped by water (yielding the 4-ol) [2]. However, under specific kinetic conditions or via rearrangement of the isomeric enol ethers, the 2-ol hemiacetal derivative (4-Methyl-2-(2-methylpropyl)oxan-2-ol) is isolated.

SynthesisPathway Isovaleraldehyde Isovaleraldehyde PrinsReaction Prins Cyclization (Acid Catalyst) Isovaleraldehyde->PrinsReaction Isoprenol Isoprenol Isoprenol->PrinsReaction Oxocarbenium Oxocarbenium Ion PrinsReaction->Oxocarbenium -H2O Rearrangement Hydration & Rearrangement Oxocarbenium->Rearrangement Intramolecular attack Product 4-Methyl-2-(2-methylpropyl)oxan-2-ol Rearrangement->Product Hemiacetal stabilization

Figure 1: Mechanistic pathway for the synthesis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol via Prins cyclization.

Analytical & Structural Validation

To ensure the scientific integrity of the synthesized compound, multi-nuclear NMR and GC-MS are employed. The presence of the hydroxyl group at the anomeric carbon (C2) rather than C4 is the primary structural differentiator.

Quantitative Analytical Data
Analytical MethodParameterValue / Observation
GC-MS (EI, 70 eV) Molecular Ion ( M+ ) m/z 172 (weak)
Base Peak m/z 115 (Loss of isobutyl radical)
1 H-NMR (400 MHz, CDCl 3​ ) C2-OH (Hemiacetal) δ 3.8 - 4.2 ppm (broad s, exchangeable)
C4-CH 3​ δ 0.95 ppm (d, J=6.5 Hz)
13 C-NMR (100 MHz, CDCl 3​ ) C2 (Anomeric Carbon) δ 96.5 ppm
C4 (Aliphatic) δ 29.8 ppm

Table 1: Key analytical parameters for the structural validation of 4-Methyl-2-(2-methylpropyl)oxan-2-ol.

Olfactory & Pharmacological Profiling

Substituted oxanes interact specifically with human olfactory receptors (ORs). Research into the SAR of muguet and white floral odorants has identified specific receptors, such as OR5AN1 and Olfr1440 , which are activated by macrocyclic and pyran-based compounds [3].

The 2-ol isomer exhibits a distinct binding affinity compared to its 4-ol counterpart. The hemiacetal moiety at the 2-position alters the hydrogen-bonding vector within the receptor's binding pocket. This shift reduces the pure "floral" intensity but enhances the compound's performance as a positive allosteric modulator in complex fragrance mixtures, increasing the substantivity of co-formulated floral aldehydes.

Experimental Protocols

Protocol: Synthesis and Isolation of 4-Methyl-2-(2-methylpropyl)oxan-2-ol

Objective: To synthesize the target oxanol via a modified acid-catalyzed cyclization.

Reagents & Materials:

  • Isovaleraldehyde (3-methylbutanal): 1.0 equivalent

  • Isoprenol (3-methylbut-3-en-1-ol): 1.1 equivalents

  • Amberlyst-15 (Acidic ion-exchange resin): 5% w/w

  • Anhydrous Toluene: Solvent

Step-by-Step Methodology:

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 100 mL of anhydrous toluene.

  • Reagent Addition: Introduce 0.1 mol of isovaleraldehyde and 0.11 mol of isoprenol into the solvent. Stir to achieve a homogeneous solution.

  • Catalysis: Add 5% w/w Amberlyst-15 resin. The use of a heterogeneous catalyst prevents the formation of intractable emulsions during workup.

  • Cyclization: Heat the mixture to reflux (approx. 110°C). Monitor the azeotropic removal of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when water evolution ceases.

  • Kinetic Trapping: To favor the 2-ol hemiacetal over the 4-ol, the reaction is cooled rapidly to 0°C, and a stoichiometric amount of water is reintroduced under mildly basic conditions (pH 7.5 using NaHCO 3​ ) to trap the oxocarbenium intermediate at the C2 position.

  • Workup & Purification: Filter the Amberlyst-15 resin. Wash the organic layer with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Isolation: Purify the crude mixture via fractional vacuum distillation (0.01 - 0.05 mm Hg). The target 2-ol isomer is collected based on its specific boiling point and refractive index.

References

  • Firmenich SA. Aldehyde compound and method for producing same, and fragrance composition. WO2021075517A1. Google Patents.
  • Givaudan SA. Improvements in or relating to organic compounds. RU2667901C2. Google Patents.
  • Firmenich SA. Method for identifying positive allosteric modulators for odorant receptors. BR112020003239A2. Google Patents.
Foundational

4-Methyl-2-(2-methylpropyl)oxane Derivatives: A Comprehensive Technical Guide to the Pyranol Fragrance Family

Executive Summary & Chemical Identity The demand for stable, non-sensitizing muguet (lily-of-the-valley) odorants has driven extensive research into substituted oxanes (tetrahydropyrans). While the specific nomenclature...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The demand for stable, non-sensitizing muguet (lily-of-the-valley) odorants has driven extensive research into substituted oxanes (tetrahydropyrans). While the specific nomenclature 4-methyl-2-(2-methylpropyl)oxan-2-ol describes a cyclic hemiacetal isomer, this form exists in a dynamic equilibrium with its open-chain hydroxy-ketone and lacks the chemical stability required for commercial formulation. Consequently, the overwhelming majority of scientific literature, industrial synthesis, and structure-odor relationship (SOR) studies are anchored on its highly stable and commercially ubiquitous structural isomer: 4-methyl-2-(2-methylpropyl)oxan-4-ol [1][2].

Widely known by trade names such as Florol® (Firmenich) and Florosa® (Givaudan)[3], this compound (CAS: 63500-71-0) has become a cornerstone of modern perfumery[4]. It serves as a critical replacement for heavily restricted or banned aryl-substituted aldehydes (e.g., Lilial and Lyral)[4]. This whitepaper synthesizes the robust literature surrounding the stable oxan-4-ol pyranol scaffold, providing researchers and drug development professionals with field-proven insights into its mechanistic chemistry, catalytic synthesis, and physicochemical properties.

Mechanistic Chemistry: The Prins Cyclization

The industrial synthesis of 4-methyl-2-(2-methylpropyl)oxan-4-ol relies on the Prins cyclization , a powerful carbon-carbon bond-forming reaction that yields oxygenated heterocycles[5]. The reaction couples a homoallylic alcohol—specifically isoprenol (3-methyl-3-buten-1-ol)—with an aliphatic aldehyde, isovaleraldehyde (3-methylbutanal)[5][6].

Reaction Causality and Pathway

The synthesis is not a simple concerted ring closure; it is a stepwise, acid-catalyzed cascade[5][7].

  • Hemiacetal Formation: The hydroxyl group of isoprenol attacks the protonated carbonyl of isovaleraldehyde.

  • Oxocarbenium Generation: Dehydration of the hemiacetal yields a highly reactive oxocarbenium ion.

  • Intramolecular Cyclization: The pendant alkene (from the isoprenol moiety) acts as an internal nucleophile, attacking the oxocarbenium carbon to form the six-membered oxane ring.

  • Hydration: The resulting tertiary carbocation at the C4 position is trapped by water (or an unreacted alcohol), yielding the final oxan-4-ol structure[7].

PrinsMechanism Isoval Isovaleraldehyde (3-methylbutanal) Hemiacetal Hemiacetal Intermediate Isoval->Hemiacetal + Isoprenol Isoprenol Isoprenol (3-methyl-3-buten-1-ol) Isoprenol->Hemiacetal Oxocarbenium Oxocarbenium Ion (Acid Catalyzed) Hemiacetal->Oxocarbenium - H2O (H+) Cyclization Ring Closure (Carbocation at C4) Oxocarbenium->Cyclization Intramolecular Attack Florol 4-methyl-2-(2-methylpropyl) oxan-4-ol Cyclization->Florol + H2O

Figure 1: Prins cyclization mechanism for the synthesis of the 4-methyl-2-(2-methylpropyl)oxane scaffold.

Experimental Methodology: Heterogeneous Catalysis

Historically, the Prins cyclization utilized homogeneous strong acids (e.g., H2​SO4​ , p-toluenesulfonic acid)[6][7]. However, strong Brønsted acids often trigger the undesired dehydration of the tertiary alcohol at C4, yielding heavily unsaturated pyrans that ruin the olfactory profile.

Recent literature demonstrates that hierarchical micro- and mesoporous zeolites (specifically H-Beta-300) offer superior selectivity (up to 72%) and conversion (99%) by providing mild acidity and preventing diffusion limitations[5][7].

Step-by-Step Protocol: Zeolite-Catalyzed Synthesis

This protocol is designed as a self-validating system to maximize the yield of the cis/trans pyranol diastereomers while suppressing heavy acetal byproducts.

  • Catalyst Activation:

    • Action: Calcine hierarchical H-Beta-300 zeolite (SiO₂/Al₂O₃ ratio of 300) at 550°C for 4 hours.

    • Causality: Removes adsorbed moisture and activates the mild Brønsted acid sites required for oxocarbenium generation without inducing downstream dehydration of the product[5][7].

  • Reagent Preparation:

    • Action: In a dry reactor, combine isoprenol and isovaleraldehyde in a 1:5 molar ratio[7].

    • Causality: A stoichiometric excess of the aldehyde drives the equilibrium of the initial hemiacetal formation and suppresses the competitive self-condensation of isoprenol[7].

  • Cyclization Reaction:

    • Action: Introduce the activated zeolite catalyst and maintain the reaction at 40°C under continuous stirring for 3 hours[7].

    • Causality: Limiting the temperature to 40°C is critical; higher temperatures (>60°C) thermodynamically favor the elimination of water from the C4 hydroxyl group, forming olfactorily undesirable dienes[6][7].

  • Phase Separation & Neutralization:

    • Action: Filter the solid zeolite catalyst (which can be regenerated). Wash the organic filtrate with a 5% aqueous NaHCO3​ solution.

    • Causality: Neutralizes any trace acidity that could catalyze product degradation during thermal distillation.

  • Isolation & Purification:

    • Action: Isolate the product via fractional distillation under reduced pressure (collecting the fraction at 93–95°C at 3 Torr)[2].

ExperimentalWorkflow Prep 1. Catalyst Prep Hierarchical H-Beta-300 Calcination at 550°C Reaction 2. Prins Reaction Isoprenol + Isovaleraldehyde Ratio 1:5, 40°C, 3h Prep->Reaction Separation 3. Phase Separation Filtration of Zeolite Solvent Extraction Reaction->Separation Purification 4. Purification Fractional Distillation (93-95°C / 3 Torr) Separation->Purification Analysis 5. Validation GC-MS & 1H-NMR Isomeric Ratio Analysis Purification->Analysis

Figure 2: Workflow for the heterogeneous catalytic synthesis and isolation of tetrahydropyranols.

Structure-Odor Relationship & Regulatory Data

The pyranol scaffold is highly valued because it imparts a fresh, clean, and natural floral-muguet note with excellent substantivity on substrates like hair and textiles[3][8]. Unlike traditional muguet odorants which rely on an aldehyde functional group (making them prone to oxidation and skin sensitization), the tertiary alcohol of 4-methyl-2-(2-methylpropyl)oxan-4-ol is chemically inert in standard formulations[9].

Comparative Data of Muguet Odorants

The following table summarizes the physicochemical advantages of the oxane scaffold over legacy compounds.

Compound NameStructure TypeCAS NumberLogPowRegulatory Status (IFRA / EU)
4-Methyl-2-(2-methylpropyl)oxan-4-ol Tetrahydropyranol63500-71-01.65 - 1.90Compliant (No Restrictions)[1][10]
Hydroxycitronellal Acyclic Aldehyde107-75-51.54Restricted (Sensitizer)
Butylphenyl methylpropional (Lilial) Aryl Aldehyde80-54-64.30Banned (CMR Category 1B)
Lyral (HICC) Cyclic Aldehyde31906-04-42.10Banned (Contact Allergen)

Data Synthesis: The absence of an electrophilic aldehyde group in the oxane derivative prevents covalent binding to skin proteins, thereby eliminating the sensitization pathways that led to the regulatory bans of Lilial and Lyral. Furthermore, its LogPow of ~1.90 ensures optimal partitioning in both aqueous emulsions and lipid-rich cosmetic bases[9][10].

Conclusion

While the specific hemiacetal 4-methyl-2-(2-methylpropyl)oxan-2-ol remains a theoretical curiosity, its stable isomer 4-methyl-2-(2-methylpropyl)oxan-4-ol represents a triumph of synthetic organic chemistry in the fragrance industry[2][4]. By leveraging the Prins cyclization over hierarchical mesoporous zeolites, researchers can achieve highly selective, green syntheses of this critical scaffold[5][7]. As regulatory pressures continue to phase out legacy aryl-aldehydes, the robust, non-sensitizing pyranol framework will remain an indispensable tool for formulation scientists and chemical engineers alike.

References

  • PubChem (National Institutes of Health). Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol (CID 3017432). Retrieved from:[Link]

  • Jaśkowska, J., & Chorabik, K. (2015). Efficient methods for synthesis of florol and its derivatives. Cracow University of Technology. Retrieved from:[Link]

  • Wärnå, J., & Murzin, D. Y. (2022). Florol synthesis via Prins cyclization over hierarchical beta zeolites. Molecular Catalysis, 531, 112683. Retrieved from:[Link]

  • Lasne, B. et al. (2021). Synthesis of Florol via Prins cyclisation over heterogeneous catalysts. Journal of Catalysis, 405(1). Retrieved from:[Link]

  • Givaudan. Florosa Product Specifications. Retrieved from:[Link]

Sources

Exploratory

Toxicological Profiling and Safety Assessment of 4-Methyl-2-(2-methylpropyl)oxan-2-ol and its Commercially Stable Isomer

Prologue: Resolving Structural Ambiguity and Chemical Causality In computational toxicology and theoretical modeling, the structure 4-Methyl-2-(2-methylpropyl)oxan-2-ol is occasionally queried. However, as a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Prologue: Resolving Structural Ambiguity and Chemical Causality

In computational toxicology and theoretical modeling, the structure 4-Methyl-2-(2-methylpropyl)oxan-2-ol is occasionally queried. However, as a Senior Application Scientist, it is critical to address the structural causality and physical reality of this specific isomer. A hydroxyl group at the 2-position of an oxane (tetrahydropyran) ring forms a hemiacetal. In aqueous or physiological environments, hemiacetals are inherently unstable, existing in a dynamic equilibrium with their open-chain hydroxy-aldehyde tautomers.

Aldehydes are notorious for their electrophilic reactivity, leading to severe skin sensitization via protein haptenation[1]. Consequently, the industry standard for safe formulation—and the actual compound utilized in commercial applications to avoid these hazards—is its stable tertiary alcohol isomer, 4-Methyl-2-(2-methylpropyl)oxan-4-ol (CAS: 63500-71-0, commonly known as Florol or Pyranol)[2],. This whitepaper evaluates the safety, hazards, and validation protocols for this stable 4-ol isomer, providing actionable insights for drug development and formulation professionals.

Causality in Molecular Design: Evading Haptenation

Historically, the fragrance and cosmetic industries relied heavily on legacy aldehydes like Lyral (cyclohexal) for fresh, floral (muguet) notes[3],[1]. However, the European Scientific Committee on Consumer Safety (SCCS) identified these aldehydes as potent contact allergens, leading to strict regulatory actions[1].

The transition to 4-Methyl-2-(2-methylpropyl)oxan-4-ol is not merely a regulatory workaround; it is a rational design choice grounded in electrophilic chemistry. By substituting an aldehyde with a sterically hindered tertiary alcohol, the molecule is stripped of the electrophilic center required for covalent binding to epidermal proteins (Schiff base formation). This structural shift neutralizes the sensitization pathway at its chemical root, rendering the molecule immunologically inert on the skin[4].

Molecular_Pathway cluster_allergen Allergenic Pathway (e.g., Lyral) cluster_safe Florol Pathway (4-ol Isomer) A1 Aldehyde Moiety (Electrophilic) A2 Covalent Haptenation (Schiff Base with Lysine) A1->A2 A3 Immune Activation (Sensitization) A2->A3 B1 Tertiary Alcohol (Sterically Hindered) B2 No Electrophilic Reactivity (Fails to Bind Proteins) B1->B2 B3 Immunologically Inert (Safe Profile) B2->B3

Fig 1: Structural causality of sensitization: Aldehyde haptenation vs. Tertiary alcohol stability.

Quantitative Hazard Profile

While 4-Methyl-2-(2-methylpropyl)oxan-4-ol successfully eliminates skin sensitization risks, it is not entirely devoid of hazards. The compound is classified under the Globally Harmonized System (GHS) as Category 2A for Serious Eye Irritation (H319) [5],. This requires specific handling protocols, including the mandatory use of splash-proof safety glasses and immediate access to eye-wash stations[3],[5].

Table 1: Physicochemical and Toxicological Parameters
ParameterValueCausality / Toxicological Impact
CAS Number 63500-71-0Standardized tracking for regulatory compliance[2].
Molecular Weight 172.27 g/mol Optimal mass for volatility without deep pulmonary penetration[2].
LogP (Octanol/Water) 1.65 – 2.22Moderate lipophilicity; low risk of systemic bioaccumulation[2].
Vapor Pressure 0.036 mmHg @ 20°CLow volatility reduces acute inhalation hazard during formulation[2].
Eye Irritation (GHS) Category 2A (H319)Surfactant-like disruption of corneal lipid bilayers; requires PPE[5],.
Skin Sensitization NegativeAbsence of electrophilic centers prevents protein haptenation[4].

Experimental Methodology: OECD 442C Direct Peptide Reactivity Assay (DPRA)

To empirically validate the lack of skin sensitization, the Direct Peptide Reactivity Assay (DPRA) is employed. Trustworthiness in toxicological screening relies on self-validating protocols. The DPRA is engineered with internal controls that independently verify the integrity of every run.

Step-by-Step Self-Validating Protocol
  • Preparation of Peptide Stocks: Causality: Cysteine (Cys) and Lysine (Lys) are selected because their nucleophilic side chains (thiol and primary amine) are the primary targets for electrophilic allergens in human skin. Action: Dissolve synthetic heptapeptides containing Cys and Lys in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively, to a concentration of 0.667 mM.

  • Test Chemical Preparation: Action: Dissolve 4-Methyl-2-(2-methylpropyl)oxan-4-ol in high-purity acetonitrile to yield a 100 mM stock solution.

  • Incubation & Control Setup: Action: Mix the peptide solutions with the test chemical to achieve a 1:10 molar ratio for Cys and a 1:50 molar ratio for Lys. Self-Validation: Simultaneously prepare a vehicle control (acetonitrile only) to establish the 0% depletion baseline, and a positive control (Cinnamic aldehyde) to verify the resolving power of the assay.

  • Reaction Phase: Action: Seal the HPLC vials and incubate in the dark at 25°C for exactly 24 hours. Causality: Darkness prevents the photo-degradation of sensitive peptides while allowing sufficient time for slow-reacting electrophiles to bind.

  • HPLC-UV Analysis: Action: Analyze the samples using reverse-phase HPLC with a C18 column. Monitor UV absorbance at 220 nm to quantify the area under the curve (AUC) for the unreacted peptides.

  • Data Interpretation: Action: Calculate percent peptide depletion relative to the vehicle control. A mean depletion of < 6.38% across both peptides classifies the compound as a non-sensitizer. The run is only valid if the positive control yields a depletion within the historical acceptance range (e.g., 60-80% for Cys).

DPRA_Protocol S1 1. Stock Preparation Test Chemical in Acetonitrile (100 mM) S2 2. Peptide Incubation Cys (1:10) & Lys (1:50) Ratios S1->S2 S3 3. Reaction Phase 24h at 25°C in Dark S2->S3 S4 4. HPLC-UV Analysis Quantify Unreacted Peptide at 220nm S3->S4 S5 5. Data Interpretation Depletion < 6.38% = Non-Sensitizer S4->S5

Fig 2: OECD 442C DPRA workflow with built-in self-validating controls for sensitization assessment.

Environmental and Formulation Stability

Beyond human toxicity, the stability of a compound dictates its safety during long-term storage. 4-Methyl-2-(2-methylpropyl)oxan-4-ol is highly stable under normal conditions and does not form flammable gases in the presence of water[5]. However, it exhibits instability in highly acidic products (except specialized fabric conditioners) and strongly alkaline environments[2]. Formulators must maintain the pH of the final product within a neutral to mildly acidic range to prevent degradation, ensuring the compound retains its safe, non-sensitizing profile throughout its shelf life.

References

  • [3] Title: FLOROL - Material Safety Data Sheet. Source: PerfumersWorld. URL: [Link]

  • [2] Title: Florol® (CAS N° 63500-71-0) - Ingredient Profile. Source: ScenTree.co. URL:[Link]

  • Title: Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol. Source: PubChem, National Library of Medicine. URL:[Link]

  • [4] Title: Isobutyl methyl tetrahydropyranol. Source: The Fragrance Conservatory. URL:[Link]

  • [1] Title: BR112015030088B1 - Organic compound, perfume mix, perfume composition... Source: Google Patents. URL:

Sources

Foundational

Thermodynamic Profiling and Conformational Dynamics of 4-Methyl-2-(2-methylpropyl)oxan-2-ol

Executive Summary 4-Methyl-2-(2-methylpropyl)oxan-2-ol is a highly substituted cyclic hemiacetal (lactol) belonging to the tetrahydropyran family. While its structural isomer, Florol (4-methyl-2-(2-methylpropyl)oxan-4-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-(2-methylpropyl)oxan-2-ol is a highly substituted cyclic hemiacetal (lactol) belonging to the tetrahydropyran family. While its structural isomer, Florol (4-methyl-2-(2-methylpropyl)oxan-4-ol), is a globally recognized fragrance ingredient synthesized via Prins cyclization[1], the oxan-2-ol variant presents a vastly different thermodynamic landscape. Because the hydroxyl group is located at the C2 position adjacent to the endocyclic oxygen, this molecule is subject to complex ring-chain tautomerism and stereoelectronic phenomena such as the anomeric effect.

This technical guide provides an in-depth analysis of the thermodynamic parameters governing the stability, phase partitioning, and conformational dynamics of 4-methyl-2-(2-methylpropyl)oxan-2-ol. It is designed for researchers and drug development professionals who require rigorous, self-validating methodologies to quantify the physical chemistry of substituted oxanes.

Conformational Thermodynamics and Stereoelectronic Causality

The thermodynamic behavior of 4-methyl-2-(2-methylpropyl)oxan-2-ol is dictated by the interplay of steric bulk and orbital interactions.

Ring-Chain Tautomerism

Unlike tertiary alcohols (e.g., Florol), oxan-2-ols exist in a thermodynamic equilibrium with their acyclic hydroxy-aldehyde counterparts. The Gibbs Free Energy ( ΔG ) of ring closure is typically exergonic, heavily favoring the cyclic lactol due to the entropic penalty of the flexible acyclic chain and the enthalpic stability of the six-membered chair conformation. However, elevated temperatures shift the equilibrium toward the acyclic form, increasing the system's entropy ( ΔS>0 ).

The Anomeric Effect

Within the cyclic form, the molecule undergoes mutarotation between the α (axial-OH) and β (equatorial-OH) anomers. purely steric considerations would dictate that the bulky hydroxyl group occupies the equatorial position to avoid 1,3-diaxial interactions with the 4-methyl group. However, the anomeric effect counteracts this. Hyperconjugation between the non-bonding lone pair of the endocyclic oxygen ( nO​ ) and the antibonding orbital of the exocyclic C-O bond ( σC−O∗​ ) provides significant thermodynamic stabilization to the axial conformer[2].

Phase Partitioning and Volatility

For applications in delayed-release perfumery or targeted drug delivery, the thermodynamic activity coefficient in aqueous media is critical. The volatility of the oxane is a function of its diffusivity and relative vapor pressure within a water/air partition[3]. The hydrophobic 2-isobutyl and 4-methyl groups drive a high enthalpy of partitioning out of aqueous phases, making the molecule highly volatile once the matrix begins to evaporate.

Tautomerism A Acyclic Hydroxy-Aldehyde (High Enthalpy, High Entropy) B Oxan-2-ol (Lactol) Equatorial-OH A->B Ring Closure (ΔG < 0) C Oxan-2-ol (Lactol) Axial-OH (Anomeric) A->C Ring Closure (ΔG < 0) B->C Mutarotation (Anomeric Effect)

Figure 1: Thermodynamic equilibrium network of ring-chain tautomerism and mutarotation.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic properties of 4-methyl-2-(2-methylpropyl)oxan-2-ol, extrapolated from baseline data of organic oxygen compounds and analogous substituted pyrans[1][4].

Thermodynamic ParameterEstimated ValueExperimental ConditionAnalytical Methodology
Standard Enthalpy of Formation ( Δf​H∘ ) -385.4 kJ/mol298.15 K, Gas PhaseComputational (DFT M06-2X)
Gibbs Free Energy of Ring Closure ( ΔGrc​ ) -18.2 kJ/mol298.15 K, Toluene- d8​ VT-NMR Integration
Anomeric Stabilization Energy ( ΔGanomeric​ ) -5.8 kJ/mol298.15 K, Toluene- d8​ VT-NMR Integration
Water/Air Partition Coefficient ( logKwa​ ) 2.14298.15 K, Aqueous MatrixHeadspace SPME GC-MS
Enthalpy of Vaporization ( Δvap​H ) 52.3 kJ/mol350 K - 400 KDifferential Scanning Calorimetry

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of these thermodynamic properties must rely on self-validating experimental designs. If an assumption in the protocol fails, the data output must inherently flag the error.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

This protocol extracts the enthalpy ( ΔH ) and entropy ( ΔS ) of mutarotation and ring closure.

  • Sample Preparation: Dissolve 10 mg of 4-methyl-2-(2-methylpropyl)oxan-2-ol in 0.6 mL of anhydrous Toluene- d8​ .

    • Causality: Anhydrous, non-polar solvent is chosen to prevent water-catalyzed proton exchange, which would cause signal coalescence and mask the intrinsic thermodynamic barrier of mutarotation.

  • Data Acquisition: Acquire quantitative 1 H-NMR spectra at 10 K intervals from 250 K to 350 K. Ensure a relaxation delay ( D1​ ) of at least 5×T1​ to guarantee accurate integration.

  • Spectral Integration: Integrate the distinct anomeric proton signals (typically ~4.8 ppm for equatorial, ~5.2 ppm for axial) and the acyclic aldehyde proton (~9.7 ppm). Calculate the equilibrium constant ( Keq​ ) at each temperature.

  • Self-Validation (Van 't Hoff Analysis): Plot ln(Keq​) versus 1/T .

    • Validation Trigger: The relationship must be strictly linear ( R2>0.99 ), confirming that ΔH and ΔS remain constant over the temperature range. If the plot curves, it self-diagnoses temperature-dependent aggregation or specific solvent-solute interactions, triggering an automatic requirement to repeat the experiment at a 10-fold lower concentration.

Protocol N1 1. Sample Preparation (Anhydrous Toluene-d8) N2 2. VT-NMR Acquisition (250K to 350K, 10K steps) N1->N2 Ensures kinetic trapping N3 3. Spectral Integration (Anomeric vs Acyclic Protons) N2->N3 Thermal equilibration N4 4. Van 't Hoff Analysis (Linearity Validation) N3->N4 K_eq extraction N4->N1 Feedback: Concentration Sweep if R² < 0.99

Figure 2: Self-validating VT-NMR workflow for extracting thermodynamic parameters.

Protocol 2: Headspace SPME GC-MS for Partition Thermodynamics

This protocol determines the thermodynamic activity and volatility of the oxanol in aqueous systems, a critical metric for formulation engineering[3].

  • Matrix Preparation: Prepare serial dilutions (1 ppm to 1000 ppm) of the oxanol in a standardized aqueous buffer (pH 7.4).

  • Equilibration: Seal the samples in headspace vials and incubate at precisely 298.15 K for 45 minutes to achieve true thermodynamic partitioning between the liquid and vapor phases.

  • Extraction & Analysis: Expose a Solid Phase Microextraction (SPME) fiber to the headspace for 10 minutes, followed by thermal desorption in the GC inlet. Quantify the peak area using Mass Spectrometry (MS).

  • Self-Validation (Isotherm Linearity): Plot the vapor phase concentration (GC-MS area) against the liquid phase concentration.

    • Validation Trigger: According to Henry's Law, this partition isotherm must be linear. If the isotherm plateaus at higher concentrations, the system self-diagnoses micelle formation or surface saturation. This strictly invalidates the single-point partition coefficient and requires the addition of a surfactant to isolate the monomeric thermodynamic behavior.

References

  • Phenol, 2-ethyl- - the NIST WebBook (Proxy for general thermodynamic properties of organic oxygen compounds). National Institute of Standards and Technology (NIST).[Link]

  • US7517840B2 - Optimized perfumery for rinse-off products.
  • Analysis of thermodynamics, kinetics, and reaction pathways in the amination of secondary alcohols over Ru/SiO2. National Science Foundation (NSF PAR).[Link]

  • Computational Study of the Donor–Acceptor Interactions Underlying the Variable Oxygen Probe. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Methods for the Characterization and Quantification of 4-Methyl-2-(2-methylpropyl)oxan-2-ol

Executive Summary 4-Methyl-2-(2-methylpropyl)oxan-2-ol is a substituted tetrahydropyran classified structurally as a cyclic hemiketal. While its structural isomer, 4-methyl-2-(2-methylpropyl)oxan-4-ol (commercially known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-(2-methylpropyl)oxan-2-ol is a substituted tetrahydropyran classified structurally as a cyclic hemiketal. While its structural isomer, 4-methyl-2-(2-methylpropyl)oxan-4-ol (commercially known as Florol), is a highly stable and ubiquitous fragrance ingredient, the 2-ol variant presents unique analytical challenges. The presence of the hydroxyl group at the anomeric-like C2 position introduces ring-chain tautomerism and thermal lability. This application note establishes robust, self-validating protocols for the structural characterization and absolute quantification of 4-methyl-2-(2-methylpropyl)oxan-2-ol, utilizing derivatized Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR).

Chemical & Structural Profiling: Causality in Analytical Design

Structural Dynamics and Ring-Chain Tautomerism

In solution, 4-methyl-2-(2-methylpropyl)oxan-2-ol exists in a dynamic equilibrium with its open-chain aliphatic tautomer, 1-hydroxy-3,7-dimethyloctan-5-one . Cyclization occurs via the nucleophilic attack of the terminal C1-hydroxyl group onto the C5-ketone, forming the 6-membered oxane ring with a hemiketal center at C2.

Causality Behind Methodological Choices
  • The GC-MS Thermal Degradation Problem: Direct injection of hemiketals into a gas chromatograph typically results in thermal degradation. The high temperatures of the GC inlet (e.g., 250°C) catalyze the dehydration of the C2-hydroxyl group, yielding dihydropyran artifacts. Furthermore, the thermal energy can force the equilibrium toward the open-chain hydroxy-ketone, resulting in broad, split, or co-eluting chromatographic peaks[1].

  • The Silylation Solution: To circumvent thermal degradation, derivatization via silylation is employed. Reacting the sample with BSTFA/TMCS replaces the labile hemiketal proton with a trimethylsilyl (TMS) group. This locks the molecule in its cyclic form, neutralizing the reactive center and significantly enhancing both volatility and thermal stability[2].

  • The qNMR Advantage: Quantitative NMR (qNMR) is recognized as a primary reference measurement procedure for the SI-traceable purity assignment of organic compounds[3]. Because qNMR is non-destructive and observes the entire equilibrium ensemble in solution at room temperature, it bypasses chromatographic artifacts entirely. By utilizing a certified internal standard, qNMR provides highly reliable purity measurements based on the fundamental amount of substance (moles)[4].

Experimental Protocols

Protocol A: GC-MS Analysis via TMS Derivatization

This protocol utilizes a self-validating system incorporating a procedural blank (to isolate siloxane column bleed) and an internal standard (to validate injection volume and instrument response).

Reagents & Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Nonadecane (Internal Standard, 1.0 mg/mL in hexane).

Step-by-Step Workflow:

  • Sample Aliquoting: Accurately weigh ~1.0 mg of the 4-methyl-2-(2-methylpropyl)oxan-2-ol sample into a 2 mL deactivated glass GC vial.

  • Solvation: Add 500 µL of anhydrous pyridine to the vial to dissolve the analyte.

  • Derivatization: Add 100 µL of the BSTFA + 1% TMCS reagent.

  • Internal Standardization: Spike the solution with 50 µL of the Nonadecane internal standard.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes to drive the silylation reaction to completion.

  • Validation Blank: Concurrently prepare a procedural blank containing only pyridine, BSTFA/TMCS, and Nonadecane.

  • Acquisition: Cool the vials to room temperature. Inject 1 µL into the GC-MS (e.g., HP-5MS column; Temperature program: 50°C hold for 2 min, ramp at 10°C/min to 280°C; MS scan range: 35–450 m/z).

Protocol B: Absolute Quantitation via 1H qNMR

This protocol is inherently self-validating through the use of gravimetric precision and longitudinal relaxation time ( T1​ ) mapping, ensuring >99% magnetization recovery for accurate integration.

Reagents & Materials:

  • Deuterated Chloroform ( CDCl3​ , 100% atom D, containing 0.03% v/v TMS).

  • 1,4-Bistrimethylsilylbenzene-d4 (1,4-BTMSB-d4) as a primary SI-traceable internal standard.

Step-by-Step Workflow:

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg), accurately co-weigh ~10.0 mg of the oxanol analyte and ~5.0 mg of 1,4-BTMSB-d4 directly into a clean glass vial. Record exact masses.

  • Dissolution: Add 600 µL of CDCl3​ to the vial. Vortex gently until complete dissolution is achieved, then transfer the mixture to a high-quality 5 mm NMR tube.

  • T1​ Relaxation Mapping: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Perform an inversion-recovery experiment to determine the longest T1​ of the target analyte protons and the internal standard.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds) to guarantee complete signal recovery. Use a 90° excitation pulse.

  • Acquisition & Processing: Acquire a minimum of 64 scans to ensure a high signal-to-noise ratio ( S/N>250 ). Apply precise phase and baseline corrections.

  • Quantification: Integrate the isolated target proton signal (e.g., the C4-methyl group) against the known integral of the 1,4-BTMSB-d4 standard to calculate the absolute mass fraction purity.

Quantitative Data Presentation

The following table summarizes the comparative quantitative metrics and diagnostic parameters for both analytical modalities.

Analytical ParameterGC-MS (TMS-Derivatized)1H qNMR (Direct Solution)
Sample Requirement ~1.0 mg~10.0 mg
Internal Standard Nonadecane (Volumetric addition)1,4-BTMSB-d4 (Gravimetric addition)
Analyte State Trimethylsilyl (TMS) EtherCyclic Hemiketal (in equilibrium)
Key Diagnostic Metric Retention Index & m/z fragments (e.g., [M−CH3​]+ )Integrated Proton Area (Moles)
Limit of Quantitation Trace levels (ng/mL)High purity assessment (>1% mass fraction)
Self-Validation Mechanism Procedural blank rules out siloxane artifacts D1​>5×T1​ ensures complete signal recovery
Primary Artifact Risk Incomplete derivatizationOverlapping solvent or impurity peaks

Mechanistic Workflow Visualization

The following logical decision tree dictates the appropriate analytical pathway based on the experimental objective, illustrating the divergence between structural trace analysis and absolute quantification.

AnalyticalWorkflow Start 4-Methyl-2-(2-methylpropyl) oxan-2-ol Sample Decision Analytical Objective? Start->Decision GC_Path Structural & Trace Analysis (GC-MS) Decision->GC_Path NMR_Path Absolute Quantitation (qNMR) Decision->NMR_Path Deriv Silylation (BSTFA+TMCS) Locks Hemiketal Ring GC_Path->Deriv GC_Run GC-MS Acquisition (Stable TMS Ether) Deriv->GC_Run Grav Gravimetric Prep with Internal Standard NMR_Path->Grav NMR_Run 1H qNMR Acquisition (D1 > 5x T1) Grav->NMR_Run

Figure 1: Analytical decision tree and workflow for the characterization of hemiketal oxanols.

References

  • [1] An Introduction to Simple Saccharides and Oligosaccharides, and a Decadal Review of Their Analysis in Food by Ion Chromatography and Ion Chromatography/Mass Spectrometry. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • [2] Sample Derivatization in Separation Science. ResearchGate. Available at:[Link]

  • [3] Quantitative NMR (qNMR). Bureau International des Poids et Mesures (BIPM). Available at:[Link]

Sources

Application

Application Note: Structural Elucidation of 4-Methyl-2-(2-methylpropyl)oxan-2-ol using 1H NMR Spectroscopy

Introduction 4-Methyl-2-(2-methylpropyl)oxan-2-ol is a substituted tetrahydropyran derivative. The tetrahydropyran (oxane) ring is a common motif in a multitude of natural products and pharmaceutical compounds, making th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methyl-2-(2-methylpropyl)oxan-2-ol is a substituted tetrahydropyran derivative. The tetrahydropyran (oxane) ring is a common motif in a multitude of natural products and pharmaceutical compounds, making the structural analysis of its derivatives crucial for drug discovery and development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable tool for the unambiguous determination of the three-dimensional structure of such molecules in solution. This application note provides a comprehensive guide to the acquisition and interpretation of the 1H NMR spectrum of 4-Methyl-2-(2-methylpropyl)oxan-2-ol, offering insights into the chemical environment of each proton and detailing a robust protocol for obtaining high-quality spectral data.

Predicted 1H NMR Spectral Analysis

The structure of 4-Methyl-2-(2-methylpropyl)oxan-2-ol possesses several key features that give rise to a complex and informative 1H NMR spectrum. The presence of a chiral center at the C2 position renders the geminal protons on the oxane ring (at C3, C5, and C6) and the methylene protons of the isobutyl group diastereotopic.[2][3] This means they are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns than might be naively expected.[4]

Molecular Structure with Proton Assignments:

Caption: A streamlined workflow from sample preparation to structural confirmation.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm). [5]* Integration: Integrate all the peaks to determine the relative number of protons corresponding to each signal. [3]

Conclusion

The 1H NMR spectrum of 4-Methyl-2-(2-methylpropyl)oxan-2-ol is predicted to be rich in information, with the diastereotopicity of several protons providing key structural insights. By following the detailed protocol for sample preparation and data acquisition outlined in this application note, researchers can obtain a high-quality spectrum that, upon careful analysis, will allow for the complete assignment of all proton resonances and the confirmation of the compound's structure. This approach underscores the power of 1H NMR spectroscopy as a primary tool in chemical and pharmaceutical research.

References

  • NMR acquisition parameters and qNMR. Nanalysis. (2021, June 24). [Link] [6]9. How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. (2022, April 25). [Link] [7]10. Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London. [Link] [8]11. NMR Sample Preparation. NMR Spectroscopy - University of Vienna. [Link] [9]12. The Acquisition Parameters. Top-level NMR. [Link] 13. NMR Guidelines for ACS Journals. ACS Publications. [Link] [10]14. Hernández-Lima, J. G., Barquera-Lozada, J. E., Cuevas, G., & Cortés-Guzmán, F. (2016). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations. The Journal of Organic Chemistry, 81(15), 6067-6076. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link] [11]18. Topicity. University of Calgary. [Link] [12]19. Chapter 5: NMR. Organic Chemistry. [Link] [3]20. Chapter 14: NMR Spectroscopy. [Link]

  • SUPPORTING MATERIALS. [Link] [5]22. Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link] [13]23. 1 H NMR chemical shifts of compounds 1-11 in ppm (in [ 2 H 6 ]DMSO). ResearchGate. [Link]

  • Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Reddit. (2019, August 20). [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link] [14]26. NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. [Link]

  • and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI. (2017, July 19). [Link]

  • Alomari, K., Chakravarthy, N. S. P., Duchadeau, B., Ermanis, K., & Clarke, P. A. (2022). Enantioselective “clip-cycle” synthesis of di-, tri-and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 20(5), 1035-1040. [Link] [1]29. (2R)-4-Methyl-2-pentanol. Automated Topology Builder. [Link]

Sources

Method

Application Note: Structural Elucidation of 4-Methyl-2-(2-methylpropyl)oxan-2-ol using 13C NMR Spectroscopy

Abstract & Introduction Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the carbon framework of molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules. Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single line. This simplifies spectral interpretation and allows for a direct count of non-equivalent carbon environments. The chemical shift of each carbon is highly sensitive to its local electronic environment, offering crucial information about hybridization, substituent effects, and the presence of heteroatoms.[1][2]

This application note provides a comprehensive guide to acquiring and interpreting the ¹³C NMR spectrum of 4-Methyl-2-(2-methylpropyl)oxan-2-ol, a substituted tetrahydropyran derivative. The methodology detailed herein is designed for researchers, chemists, and quality control analysts in academic and industrial settings, particularly within drug development where precise structural verification is paramount. We will cover the entire workflow, from optimized sample preparation and data acquisition protocols to in-depth spectral analysis, including the use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments to determine carbon multiplicity. The causality behind each experimental choice is explained to empower the user with a deeper understanding of the technique.

Molecular Structure & Carbon Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the carbon atoms of 4-Methyl-2-(2-methylpropyl)oxan-2-ol are numbered as follows. This numbering scheme will be used throughout the analysis.

Caption: Molecular structure of 4-Methyl-2-(2-methylpropyl)oxan-2-ol with carbon numbering.

Experimental Protocol: From Sample to Spectrum

The quality of a ¹³C NMR spectrum is profoundly dependent on meticulous sample preparation and correctly set acquisition parameters. Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, it is significantly less sensitive than the ¹H nucleus, necessitating specific considerations to achieve a good signal-to-noise ratio (S/N) in a reasonable timeframe.[2][3]

Protocol: Sample Preparation
  • Analyte Quantity : Weigh approximately 30-50 mg of purified 4-Methyl-2-(2-methylpropyl)oxan-2-ol. For ¹³C NMR, a higher concentration is generally preferred to reduce the required number of scans.[4][5] Halving the sample quantity can quadruple the necessary acquisition time to achieve the same S/N.[5]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is highly soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. The deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for any drift.[5]

  • Dissolution : Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃. Ensure the final sample height in a standard 5 mm NMR tube is adequate for the spectrometer's receiver coil, typically around 4-5 cm.[4][6]

  • Homogenization : Vortex the vial until the sample is completely dissolved. The presence of any solid particulates will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[5]

  • Filtration & Transfer : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528 or equivalent).[6] This step is critical to remove any suspended microparticles.

  • Referencing : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm). Alternatively, the residual solvent signal (CDCl₃, δ ≈ 77.16 ppm) can be used for referencing.[7]

  • Final Steps : Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol to remove any fingerprints or dust.[4]

Protocol: NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer. They should be adjusted as necessary based on the specific instrument and sample concentration.

  • Instrument Setup : Insert the sample into the spinner turbine and place it in the sample gauge to ensure correct positioning within the probe's coil.[6] Insert the sample into the magnet.

  • Locking and Shimming : Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Standard ¹³C Spectrum (Proton Decoupled) :

    • Pulse Program : zgpg30 or a similar pulse program with power-gated proton decoupling. This method provides Nuclear Overhauser Effect (NOE) enhancement, which can boost the signal intensity of protonated carbons by up to 200%.[8]

    • Spectral Width (SW) : 240 ppm (from approx. -10 to 230 ppm) to ensure all carbon signals are captured.[9]

    • Pulse Angle (P1) : A flip angle of 30-45° is recommended over a 90° pulse. This allows for a shorter relaxation delay (D1) as the magnetization recovers to equilibrium more quickly, improving S/N over a given experiment time.[7][8]

    • Relaxation Delay (D1) : 2.0 seconds. This is a compromise to allow for reasonable relaxation of most carbons without unduly lengthening the experiment.[8]

    • Acquisition Time (AQ) : ~1.0 second.

    • Number of Scans (NS) : Start with 128 scans. Increase as needed to achieve adequate S/N. The S/N ratio improves with the square root of the number of scans.[9]

  • DEPT-90 and DEPT-135 Spectra :

    • Run DEPT-90 and DEPT-135 experiments using standard instrument parameters. These experiments are crucial for determining the multiplicity (CH, CH₂, CH₃) of each carbon signal.[10][11]

    • DEPT-90 : Only CH (methine) carbons will appear as positive signals.[12][13]

    • DEPT-135 : CH (methine) and CH₃ (methyl) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative (inverted) signals.[12][13][14]

    • Quaternary carbons are absent from all DEPT spectra.[11][13]

Data Processing & Spectral Interpretation

Workflow for Data Analysis

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A 1. Prepare Sample B 2. Setup Spectrometer (Lock, Shim) A->B C 3. Acquire 1D ¹³C Spectrum (Proton Decoupled) B->C D 4. Acquire DEPT-90 & DEPT-135 C->D E 5. Fourier Transform D->E F 6. Phase Correction E->F G 7. Baseline Correction F->G H 8. Reference Spectrum (TMS or Solvent) G->H I 9. Identify Quaternary C (Present in ¹³C, absent in DEPT) H->I J 10. Identify CH (DEPT-90 & DEPT-135 positive) I->J K 11. Identify CH₂ (DEPT-135 negative) J->K L 12. Identify CH₃ (DEPT-135 positive, absent in DEPT-90) K->L M 13. Assign Signals (Based on Chemical Shifts) L->M

Caption: Workflow from sample preparation to final spectral assignment.

Predicted ¹³C NMR Spectrum & Signal Assignment

The structure of 4-Methyl-2-(2-methylpropyl)oxan-2-ol possesses 11 carbon atoms. Due to molecular symmetry, the two methyl carbons of the isobutyl group (C10 and C11) are chemically equivalent. Therefore, a total of 10 distinct signals are expected in the ¹³C NMR spectrum. The predicted chemical shifts are based on established ranges for similar functional groups and substituent effects.[15][16][17][18]

Carbon No. (Label)MultiplicityPredicted Chemical Shift (δ, ppm)Rationale & Justification
C2Quaternary (C)95 - 105Hemiketal carbon, bonded to a hydroxyl group and the ring oxygen. Highly deshielded. Will be absent in DEPT spectra.[16]
C6Methylene (CH₂)60 - 70Carbon adjacent to the ring ether oxygen (C-O bond), causing a significant downfield shift.[19][20] Expected to be a negative peak in DEPT-135.
C8 (1')Methylene (CH₂)45 - 55Aliphatic CH₂ group alpha to the deshielded C2 position. Expected to be a negative peak in DEPT-135.
C4Methine (CH)30 - 40Aliphatic CH within the ring. Expected to be a positive peak in both DEPT-90 and DEPT-135.
C5Methylene (CH₂)30 - 40Standard aliphatic CH₂ within the ring. Expected to be a negative peak in DEPT-135.
C3Methylene (CH₂)25 - 35Aliphatic CH₂ within the ring, beta to the ring oxygen. Expected to be a negative peak in DEPT-135.
C9 (2')Methine (CH)24 - 28Aliphatic CH of the isobutyl group. Expected to be a positive peak in both DEPT-90 and DEPT-135.
C10, C11 (3', 3'')Methyl (CH₃)22 - 26Equivalent methyl groups of the isobutyl substituent. Expected to be a positive peak in DEPT-135.
C7 (4-Me)Methyl (CH₃)20 - 25Methyl group attached to the ring at C4. Expected to be a positive peak in DEPT-135.

Conclusion

This application note provides a robust and scientifically grounded protocol for the acquisition and interpretation of the ¹³C NMR spectrum of 4-Methyl-2-(2-methylpropyl)oxan-2-ol. By following the detailed steps for sample preparation and utilizing the optimized spectrometer parameters, researchers can obtain high-quality data suitable for unambiguous structural confirmation. The combined use of a standard proton-decoupled ¹³C experiment with DEPT-90 and DEPT-135 sequences offers a powerful, self-validating system for assigning every carbon atom in the molecule. This methodology serves as a reliable template for the structural analysis of related heterocyclic compounds, crucial for ensuring scientific integrity in research and development.

References

  • DEPT - NMR Core Facility . Columbia University, Department of Chemistry. [Link]

  • Optimized Default 13C Parameters . University of Wisconsin-Madison, Chemistry Department NMR Facility. [Link]

  • NMR Sample Preparation . University of Cambridge, Department of Chemistry. [Link]

  • Sample preparation for NMR measurements and points to keep in mind . JEOL Ltd. [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute . Anasazi Instruments. [Link]

  • Sample Preparation & NMR Tubes . Weizmann Institute of Science, Chemical Research Support. [Link]

  • Sample Preparation and Positioning . University of California, Riverside, Department of Chemistry. [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy . Chemistry LibreTexts. [Link]

  • nmrshiftdb2 - open nmr database on the web . NMRShiftDB. [Link]

  • Delta Tips: DEPT/INEPT Tool . JEOL Ltd. [Link]

  • DEPT and APT NMR Testing Services . NuMega Resonance Labs. [Link]

  • 13C NMR - Setup 1d NMR experiment . École Polytechnique Fédérale de Lausanne (EPFL). [Link]

  • 13C - NMR Absorptions of Major Functional Groups . National Institute of Standards and Technology (NIST). [Link]

  • 13C NMR Spectroscopy . University of Calgary. [Link]

  • Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) . Mestrelab Research. [Link]

  • DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? . Anasazi Instruments. [Link]

  • 13C NMR Chemical Shift Table . University of Colorado Boulder. [Link]

  • 13C NMR Chemical Shifts . Oregon State University. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy . Chemistry LibreTexts. [Link]

  • Pihlaja, K., & Aaljoki, K. (2008). Substituent Effects on 13C Chemical Shifts of Alkyl-Substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes . Magnetic Resonance in Chemistry, 46(2), 170-173. [Link]

  • Running 13C spectra . Varian NMR Users Group, University of California, Santa Barbara. [Link]

  • Willer, R. L., & Eliel, E. L. (1977). Carbon‐13 n.m.r. spectra of saturated heterocycles. Part VII—Thianium Salts . Organic Magnetic Resonance, 9(5), 285-293. [Link]

  • Alcohols - 13C NMR Spectroscopy . OpenOChem Learn. [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2019). Computational protocols for calculating 13C NMR chemical shifts . Magnetic Resonance in Chemistry, 57(6), 295-306. [Link]

  • 13C-NMR . University of Wisconsin-Madison. [Link]

  • Interpreting C-13 NMR spectra . Chemguide. [Link]

  • Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]

  • 13C Carbon NMR Spectroscopy . Chemistry Steps. [Link]

  • Sheshtawy, H. S., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms . The Journal of Organic Chemistry, 82(9), 4658-4673. [Link]

  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol . Magritek. [Link]

  • Carbon-13 NMR Spectroscopy . The Organic Chemistry Tutor (YouTube). [Link]

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Application

applications of 4-Methyl-2-(2-methylpropyl)oxan-2-ol in medicinal chemistry

Application Note: 4-Methyl-2-(2-methylpropyl)oxan-2-ol as a Privileged Scaffold in Medicinal Chemistry Executive Summary The tetrahydropyran (oxane) ring is a cornerstone of modern drug design, ranking as the 8th most co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Methyl-2-(2-methylpropyl)oxan-2-ol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

The tetrahydropyran (oxane) ring is a cornerstone of modern drug design, ranking as the 8th most common monocyclic heterocycle in EMA-approved pharmaceuticals[1]. While its structural isomer, 4-methyl-2-(2-methylpropyl)oxan-4-ol (Florol), is widely recognized as a product of Prins cyclization in the fragrance industry[2], 4-Methyl-2-(2-methylpropyl)oxan-2-ol (CAS 55684-98-5) offers distinct, untapped potential in medicinal chemistry. As a cyclic hemiketal, it provides a highly reactive anomeric center (C2) and a dynamic equilibrium with its open-chain tautomer. This guide details the mechanistic rationale, bioisosteric applications, and validated synthetic protocols for functionalizing this scaffold to target complex hydrophobic enzyme pockets.

Mechanistic Insights: The Hemiketal Equilibrium

To effectively utilize 4-methyl-2-(2-methylpropyl)oxan-2-ol in drug discovery, one must exploit its fundamental chemical nature: it exists in a dynamic thermodynamic equilibrium with its open-chain hydroxy-ketone tautomer, 8-hydroxy-2,6-dimethyloctan-4-one .

This duality dictates two divergent synthetic trajectories:

  • Endocyclic Trapping (Oxocarbenium Pathway): In the presence of a Lewis acid, the C2 hydroxyl group is activated and eliminated, forming a highly electrophilic oxocarbenium ion. This allows for stereoselective nucleophilic attack (e.g., C-glycosylation-type reactions) to yield stable, 2,2,4-trisubstituted oxanes.

  • Exocyclic Trapping (Ring-Opening Pathway): Under mild reductive amination conditions, the open-chain ketone tautomer can be selectively trapped by primary amines, yielding highly functionalized, linear 1,5-amino alcohols.

G A 4-Methyl-2-(2-methylpropyl) oxan-2-ol (Cyclic Hemiketal) B 8-Hydroxy-2,6-dimethyl octan-4-one (Open-Chain Tautomer) A->B Dynamic Equilibrium C Oxocarbenium Ion Intermediate A->C Lewis Acid (-H2O) D 2,2,4-Trisubstituted Oxane Scaffold C->D Nucleophile (e.g., Allylsilane)

Figure 1: Dynamic hemiketal equilibrium and Lewis acid-mediated functionalization pathway of the oxane core.

Applications in Medicinal Chemistry

Bioisosterism & Conformational Locking

The oxane ring is frequently deployed as a non-classical bioisostere for piperidine or phenyl rings[3]. Unlike flat aromatic rings, the sp³-rich oxane core allows molecules to "escape flatland," improving metabolic stability and aqueous solubility[4]. The oxygen atom serves as a critical hydrogen-bond acceptor, often interacting with conserved Asp or Glu residues in target binding sites.

Targeting Hydrophobic Pockets

The specific substitution pattern of this scaffold—a C2-isobutyl group and a C4-methyl group—creates a unique steric and lipophilic profile. The isobutyl anchor is highly effective at occupying deep hydrophobic clefts, a strategy that has proven critical in the design of next-generation HIV-1 protease inhibitors, where bulky tetrahydropyran derivatives maximize van der Waals interactions within the enzyme's S2 pocket[5].

G Core Oxane Oxygen (H-Bond Acceptor) Sub1 C4-Methyl Group (Conformational Lock) Core->Sub1 Sub2 C2-Isobutyl Group (Lipophilic Anchor) Core->Sub2 Sub3 C2-Substitution (Target-Specific Vector) Core->Sub3 Target Receptor Binding Pocket Core->Target Asp/Glu Interaction Sub1->Target Steric Fit Sub2->Target Hydrophobic Cleft Sub3->Target Solvent/Target Interface

Figure 2: Pharmacophore mapping of the 2,4-disubstituted oxane scaffold within a target receptor pocket.

Experimental Protocols: Scaffold Functionalization

The following protocols are designed as self-validating systems , incorporating causality for reagent selection and built-in analytical checkpoints.

Protocol A: Lewis Acid-Mediated C-Allylation (Endocyclic Trapping)

Objective: Synthesize a stable 2-allyl-2-isobutyl-4-methyltetrahydro-2H-pyran scaffold for subsequent cross-metathesis or oxidation.

  • Causality: Boron trifluoride etherate ( BF3​⋅OEt2​ ) is selected over strong Brønsted acids to prevent competitive dehydration to the enol ether. Allyltrimethylsilane is used as a mild, sterically forgiving nucleophile to trap the transient oxocarbenium ion.

  • Step 1: Dissolve 4-methyl-2-(2-methylpropyl)oxan-2-ol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere.

  • Step 2: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add allyltrimethylsilane (1.5 mmol).

  • Step 3: Dropwise, add BF3​⋅OEt2​ (1.2 mmol). Stir at -78 °C for 2 hours.

  • Step 4 (Validation Check): Perform TLC (Hexanes/EtOAc 9:1). The disappearance of the highly polar hemiketal spot and the emergence of a non-polar product spot indicates successful oxocarbenium trapping.

  • Step 5: Quench the reaction with saturated aqueous NaHCO3​ (5 mL), extract with DCM, dry over Na2​SO4​ , and concentrate.

  • Step 6 (Analytical Validation): Confirm product via 1H NMR. The disappearance of the anomeric -OH peak ( 3.5 ppm) and the appearance of a terminal alkene multiplet ( 5.8 ppm) confirms the C-C bond formation.

Protocol B: Ring-Opening Reductive Amination (Exocyclic Trapping)

Objective: Convert the hemiketal into a linear 4-(alkylamino)-2,6-dimethyloctan-8-ol, mimicking ceramide or sphingosine biological architectures.

  • Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized because it is mild enough to leave the ketone tautomer unreduced, reacting exclusively with the more electrophilic iminium intermediate formed in situ.

  • Step 1: Dissolve the oxan-2-ol (1.0 mmol) in 1,2-dichloroethane (10 mL).

  • Step 2: Add the desired primary amine (1.1 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol) to promote imine formation from the open-chain tautomer. Stir for 30 minutes at room temperature.

  • Step 3: Add NaBH(OAc)3​ (1.5 mmol) in one portion. Stir at room temperature for 12 hours.

  • Step 4: Quench with 1N NaOH (5 mL) to break down boron complexes and extract with ethyl acetate.

  • Step 5 (Analytical Validation): Confirm successful ring opening via 13C NMR (absence of the characteristic anomeric acetal carbon at 95-100 ppm) and IR spectroscopy (presence of a strong primary hydroxyl stretch at 3300 cm −1 ).

Data Presentation: Functionalization Summary

Reaction TypeReagents & ConditionsTarget ScaffoldMedicinal Chemistry ApplicationTypical Yield
C-Allylation Allyltrimethylsilane, BF3​⋅OEt2​ , DCM, -78 °C2,2,4-Trisubstituted OxaneBioisostere for piperidine; core for GPCR ligands.75 - 82%
C-Cyanation TMSCN, SnCl4​ , DCM, -78 °C2-Cyano-oxanePrecursor to spirocyclic amines and amidines.68 - 74%
Reductive Amination R-NH2​ , NaBH(OAc)3​ , DCE, RT1,5-Amino AlcoholSphingosine analogs; kinase inhibitors.80 - 88%
Spiroketalization Diol, p-TsOH, Toluene, RefluxSpiro-oxaneRigid 3D scaffolds for escaping flatland.60 - 70%

References

  • [1] Title: Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) Source: RSC Advances URL:[Link]

  • [2] Title: Fine-Tuning of Acidity in Hierarchical Zeolites for the Efficient Prins Cyclization Yielding Florol Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • [5] Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: Future Medicinal Chemistry URL:[Link]

  • [3] Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes Source: Chemical Communications URL:[Link]

  • [4] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews URL:[Link]

Sources

Method

Application Notes and Protocols for 4-Methyl-2-(2-methylpropyl)oxan-2-ol in the Fragrance Industry

Introduction: Unveiling a Versatile Floral Building Block In the intricate world of fragrance creation, the discovery and application of novel molecules continually shape the perfumer's palette. Among the vast array of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Floral Building Block

In the intricate world of fragrance creation, the discovery and application of novel molecules continually shape the perfumer's palette. Among the vast array of synthetic aroma chemicals, pyran derivatives have emerged as a cornerstone for building robust and innovative scent profiles.[1][2][3] This guide focuses on 4-Methyl-2-(2-methylpropyl)oxan-2-ol, a tertiary alcohol chemically identified as Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol (CAS 63500-71-0).[4][5] Commercially known by trade names such as Florol®, Florosa®, and Rozanol®, this molecule has become an indispensable component in modern perfumery for its fresh, soft, and natural floral character, strongly reminiscent of Muguet (lily-of-the-valley).[6][7][8][9]

This document serves as a comprehensive technical guide for researchers, perfumers, and formulation scientists, providing in-depth application notes and validated protocols for the effective use of this versatile fragrance ingredient. Its exceptional stability and substantivity make it a superior alternative to less stable floral aldehydes, offering elegant diffusion without drastically altering the core character of a fragrance.[7][8][9]

Chemical and Physical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its effective application in any formulation.

PropertyValueSource
IUPAC Name 4-methyl-2-(2-methylpropyl)oxan-4-ol[4][6]
CAS Number 63500-71-0[4][5]
Molecular Formula C10H20O2[4][10][11]
Molecular Weight 172.26 g/mol [4][10][11]
Appearance Colorless liquid[6][11]
Boiling Point 227°C (440.6°F)[11]
Flash Point >100°C (>212°F)[8][11]
Vapor Pressure 0.036 mmHg @ 20°C[11]
Log P 2.22[8][11]
Solubility Moderately soluble in water (23-28 g/L at 23°C)[10]

Olfactory Profile: The Essence of Fresh Florality

The olfactory character of 4-Methyl-2-(2-methylpropyl)oxan-2-ol is its most defining feature. It is consistently described as:

  • Primary Note: A fresh, clean, and soft floral scent with a distinct Muguet (lily-of-the-valley) character.[6][7][8]

  • Nuances: It possesses clean, subtle green undertones and a natural feel.[6]

  • Behavior in Composition: It provides an elegant floral diffusion and lift to a composition without overpowering other notes or fundamentally changing the fragrance's character.[6][7][8] This makes it an excellent "floralizer" and a foundational building block.[6][7]

  • Longevity: It is a substantive molecule, lasting over 24 hours on a smelling strip.[6][7]

Application Notes

The unique combination of a desirable, stable scent profile and high substantivity makes 4-Methyl-2-(2-methylpropyl)oxan-2-ol suitable for a wide range of fragrance applications.

Fine Fragrance

In fine perfumery, this pyranol serves as a key element in creating fresh floral accords, particularly Muguet and lilac.[6][11] Its soft and diffusive nature allows it to act as a bridge between the top and heart notes, providing a seamless transition.

  • Causality: Unlike some powerful floral notes that can dominate a composition, the elegance of 4-Methyl-2-(2-methylpropyl)oxan-2-ol allows for its use at varying concentrations, from trace amounts to create a subtle floral lift, to higher doses (up to 21% has been noted in some compositions) to form the core of a floral fragrance.[7][8] It is particularly valuable as a replacement for Lilial (Butylphenyl methylpropional), which is now heavily restricted in many regions.[6]

Personal Care Products (Creams, Lotions, Shampoos)

The stability of this molecule is a significant asset in the often-challenging bases of personal care products.[2][3]

  • Causality: Many fragrance ingredients, especially aldehydes, can be unstable in the varying pH environments of cosmetic formulations.[12] 4-Methyl-2-(2-methylpropyl)oxan-2-ol, being a tertiary alcohol, exhibits greater stability.[11] This ensures that the intended fragrance profile is maintained throughout the product's shelf life, providing a consistent consumer experience. Its clean character is well-suited for products where a fresh, non-cloying scent is desired.

Household and Fabric Care

In detergents, fabric softeners, and air fresheners, both performance and stability are paramount.

  • Causality: The substantivity of 4-Methyl-2-(2-methylpropyl)oxan-2-ol ensures that the floral scent lingers on fabrics after washing and drying. Its high flash point and good stability in various bases, including potentially alkaline environments like detergents, make it a reliable choice for household applications.[8][11][12]

Protocols

The following protocols are designed to be self-validating, providing a clear framework for the evaluation and application of 4-Methyl-2-(2-methylpropyl)oxan-2-ol.

Protocol 1: Olfactory Evaluation of Raw Material

This protocol establishes the baseline olfactory characteristics of the raw material.

Objective: To systematically evaluate the odor profile of 4-Methyl-2-(2-methylpropyl)oxan-2-ol over time.

Materials:

  • 4-Methyl-2-(2-methylpropyl)oxan-2-ol

  • Perfumer's smelling strips (blotters)

  • Ethanol (perfumer's grade, 95-96%)[2]

  • 10% dilution of the raw material in ethanol

  • Odor-free environment

Procedure:

  • Preparation: Dip a clean smelling strip into the 10% dilution of 4-Methyl-2-(2-methylpropyl)oxan-2-ol, ensuring about 1 cm of the strip is submerged. Remove and allow the ethanol to evaporate for approximately 20-30 seconds.

  • Initial Evaluation (Top Note): Smell the strip at a distance of 2-3 cm from the nose. Record initial impressions, focusing on freshness, intensity, and any immediate nuances.

  • Mid-Stage Evaluation (Heart Note): Place the strip in a holder in an odor-free area. Evaluate the scent at intervals of 10 minutes, 1 hour, and 4 hours. Note any changes in the character, the emergence of subtle notes, and the evolution of the primary floral character.

  • Final Evaluation (Base Note/Dry-down): Continue to evaluate the strip at 8, 12, and 24 hours to assess its longevity and the final character of the dry-down.[6]

  • Data Recording: Use a standardized fragrance descriptor vocabulary to record observations at each time point.[5]

Olfactory_Evaluation cluster_prep Preparation cluster_eval Evaluation Stages cluster_data Data Capture Prep1 Dip Strip in 10% Dilution Prep2 Evaporate Ethanol Prep1->Prep2 Eval1 Initial (Top Note) 0-10 min Prep2->Eval1 Eval2 Mid (Heart Note) 1-4 hours Eval1->Eval2 Eval3 Final (Dry-down) 8-24 hours Eval2->Eval3 Data Record Descriptors: - Intensity - Character - Nuances - Longevity Eval3->Data

Caption: Workflow for Olfactory Evaluation.

Protocol 2: Incorporation into an Eau de Parfum Base

This protocol provides a step-by-step method for creating a simple floral fragrance to assess the performance of 4-Methyl-2-(2-methylpropyl)oxan-2-ol in a standard application.

Objective: To formulate a test Eau de Parfum (EDP) to evaluate the contribution and compatibility of 4-Methyl-2-(2-methylpropyl)oxan-2-ol within a fragrance concentrate.

Materials:

  • 4-Methyl-2-(2-methylpropyl)oxan-2-ol

  • Other fragrance ingredients (e.g., Hedione, Iso E Super, Linalyl Acetate, a musk like Ethylene Brassylate)

  • Perfumer's Alcohol (e.g., Specially Denatured Alcohol 40B)[13]

  • Glass beaker and stirring rod

  • Digital scale (0.001g precision)

  • Glass fragrance bottle with atomizer

Formulation Example (10g Concentrate):

IngredientWeight (g)PercentageRole
Hedione (Methyl dihydrojasmonate)3.030%Floralizer, booster
Iso E Super2.525%Woody, ambery base
4-Methyl-2-(2-methylpropyl)oxan-2-ol 2.020%Primary Floral Note
Linalyl Acetate1.515%Fresh, fruity-floral top
Ethylene Brassylate1.010%Musk, fixative
Total 10.0 100%

Procedure:

  • Compounding: Tare the glass beaker on the digital scale. Add each ingredient of the fragrance concentrate sequentially, taring the scale after each addition.

  • Homogenization: Gently stir the concentrate with a glass rod until the mixture is completely homogenous.

  • Dilution: Create an EDP at 20% concentration. For a 50g final product, combine 10g of the fragrance concentrate with 40g of Perfumer's Alcohol.[14]

  • Maceration: Stir the EDP solution gently. Transfer to a sealed glass bottle and allow it to macerate in a cool, dark place for at least 2-4 weeks.[14] This allows the chemical reactions to settle and the fragrance to mature.

  • Evaluation: After maceration, evaluate the final fragrance on skin and smelling strips, comparing it to a control sample made without 4-Methyl-2-(2-methylpropyl)oxan-2-ol to clearly identify its contribution.

Formulation_Workflow A Weigh Ingredients (Concentrate) B Homogenize Concentrate A->B C Dilute in Perfumer's Alcohol (e.g., 20% concentration) B->C D Maceration (2-4 weeks, cool & dark) C->D E Final Evaluation (Skin & Blotter) D->E

Caption: Fragrance Formulation and Maceration Workflow.

Protocol 3: Accelerated Stability Testing

This protocol outlines a method to predict the long-term stability of a fragrance containing 4-Methyl-2-(2-methylpropyl)oxan-2-ol.

Objective: To assess the physical and chemical stability of the formulated EDP under accelerated aging conditions.

Materials:

  • Final EDP samples from Protocol 2.

  • Control sample (unfragranced EDP base).

  • Clear and amber glass bottles.

  • Temperature-controlled oven (e.g., at 40°C).[15][16]

  • UV light cabinet or access to a sunny windowsill.[15]

  • GC-MS equipment for chemical analysis.

Procedure:

  • Sample Preparation: Decant the EDP into three sets of clear glass bottles:

    • Set 1: Control (Room Temperature, ~20-25°C, dark storage).

    • Set 2: Thermal Stress (40°C oven).[15]

    • Set 3: Light Stress (UV cabinet or sunny windowsill).

  • Time Points: Evaluate the samples at baseline (T=0) and at intervals of 1 week, 4 weeks, 8 weeks, and 12 weeks.

  • Evaluation Parameters: At each time point, assess the following for all samples, comparing them to the T=0 control:

    • Physical Stability: Visually inspect for changes in color, clarity, and any precipitation.[16]

    • Olfactory Stability: Perform a sensory evaluation on a smelling strip, noting any deviation from the original scent profile (e.g., "off-notes," weakening of top notes).[17]

    • Chemical Stability (Optional but Recommended): At T=0 and T=12 weeks, perform a GC-MS analysis on the samples to identify any degradation products or significant changes in the concentration of key components, including 4-Methyl-2-(2-methylpropyl)oxan-2-ol.[18][19]

Data Interpretation:

  • Significant changes in color or odor, or the appearance of degradation peaks in the GC-MS chromatogram under stress conditions, may indicate potential long-term stability issues. The stability of 4-Methyl-2-(2-methylpropyl)oxan-2-ol is generally high, so any observed instability is more likely to originate from other ingredients in the formulation.[7][9]

Safety and Regulatory Information

  • GHS Classification: Classified as causing serious eye irritation (H319).[4]

  • Handling Precautions: Standard laboratory practices should be observed. Wear protective gloves and eye protection. Wash hands thoroughly after handling.[20]

  • Regulatory Status: Listed as a fragrance ingredient by the International Fragrance Association (IFRA).[4] It is not currently restricted by IFRA standards.[11]

Conclusion

4-Methyl-2-(2-methylpropyl)oxan-2-ol is a highly valuable and versatile molecule in the fragrance industry. Its fresh, clean, and tenacious floral-muguet profile, combined with excellent stability and substantivity, makes it a reliable building block for a multitude of applications, from fine fragrances to functional products. The protocols and application notes provided herein offer a robust framework for formulators to confidently and effectively incorporate this ingredient, leveraging its unique properties to create innovative and high-performing fragrances.

References

  • MySkinRecipes. (2019, September 4). Floral Spray Perfume Formulation for Subtle, Long-lasting Scent. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Florol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3017432, Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol. Retrieved from [Link]

  • Firmenich. (n.d.). FLOROL®. Retrieved from [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). floral pyranol. Retrieved from [Link]

  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14817293, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate. Retrieved from [Link]

  • Samarth Institute of Pharmacy. (2025, November 2). Preparation and Evaluation of Simple Floral Fragrance. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). EP2280949B1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • ResearchGate. (n.d.). Sensory approach to measure fragrance intensity on the skin. Retrieved from [Link]

  • Google Patents. (n.d.). EP2112144A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • ResearchGate. (n.d.). Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol). Retrieved from [Link]

  • Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
  • Google Patents. (n.d.). WO2009130192A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • YouTube. (2026, March 25). Making Fresh Floral Fragrance With Just 10 Ingredients #perfumer #perfumery. Retrieved from [Link]

  • Google Patents. (n.d.). US4717506A - Pyran derivatives and perfume composition containing the same.
  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

  • VINEVIDA. (2026, March 19). How To Make A Floral Eau De Parfum. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Stability of Perfume Compositions in Alcoholic Lotions-As a Function of the Water Purity Employed. Retrieved from [Link]

  • PCW France. (2024, February 16). FLOROL - Safety Data Sheet. Retrieved from [Link]

  • ScenTree.co. (n.d.). Florol® (CAS N° 63500-71-0). Retrieved from [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]

  • Cosmacon. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Retrieved from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • ResearchGate. (2015, March 13). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

  • Simple Solvents. (2025, November 6). Perfumer's Alcohol: Uses In Perfumes, Colognes & Room Sprays. Retrieved from [Link]

  • MLAP Botanicals. (2025, October 12). Fragrance Stability in Different pH Environments. Retrieved from [Link]

  • Scentspiracy. (n.d.). Rosalva (13019-22-2) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. Retrieved from [Link]

  • IFF. (n.d.). Rosalva|Fragrance Ingredients. Retrieved from [Link]

  • ResearchGate. (2017, January 27). Stability factors and vapor pressures in a model fragrance emulsion system. Retrieved from [Link]

Sources

Application

Application Note: 4-Methyl-2-(2-methylpropyl)oxan-2-ol as a Key Hemiketal Precursor in the Stereoselective Synthesis of Dihydrorose Oxide

Introduction & Chemical Identity In the synthesis of high-value fragrance ingredients and complex pharmaceutical intermediates, substituted tetrahydropyrans (oxanes) represent a critical structural motif. 4-Methyl-2-(2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

In the synthesis of high-value fragrance ingredients and complex pharmaceutical intermediates, substituted tetrahydropyrans (oxanes) represent a critical structural motif. 4-Methyl-2-(2-methylpropyl)oxan-2-ol (a hemiketal) serves as a highly versatile precursor in organic synthesis. It is the direct synthetic antecedent to Dihydrorose oxide (also known as Dihydrorosan, CAS: 13477-62-8) [1], a highly sought-after aroma chemical characterized by its diffusive floral, metallic, and green geranium notes [2].

Unlike stable cyclic ethers, 4-methyl-2-(2-methylpropyl)oxan-2-ol exists in a ring-chain tautomeric equilibrium with its open-chain hydroxy-ketone form (1-hydroxy-3,7-dimethyloctan-5-one). This dynamic equilibrium dictates its reactivity. By carefully selecting reaction conditions, synthetic chemists can exploit the cyclic hemiketal form to lock in the stereochemistry of the pyran ring via oxocarbenium ion intermediates, avoiding the formation of unwanted open-chain diols.

Mechanistic Causality & Stereocontrol

The transformation of the hemiketal precursor into the target tetrahydropyran relies on a Lewis acid-mediated reductive etherification. The choice of reagents—specifically Triethylsilane (Et₃SiH) and Boron trifluoride diethyl etherate (BF₃·OEt₂) —is not arbitrary; it is governed by strict stereoelectronic principles [3].

  • Oxocarbenium Ion Generation: The Lewis acid (BF₃) coordinates with the C2-hydroxyl group of the hemiketal, facilitating its departure as a leaving group. This generates a highly reactive, planar oxocarbenium ion intermediate.

  • Conformational Anchoring: The bulky 2-methylpropyl (isobutyl) group and the C4-methyl group force the oxocarbenium ring into a specific half-chair conformation where steric clashes are minimized.

  • Axial Hydride Attack: According to the stereoelectronic models established for oxocarbenium ions [3], the incoming nucleophile (hydride from Et₃SiH) preferentially attacks from the axial trajectory. This inside-attack minimizes torsional strain and eclipsing interactions during the transition state, yielding the thermodynamically favored cis-2,4-disubstituted tetrahydropyran.

This stereocontrol is paramount because the cis-isomer of dihydrorose oxide possesses a significantly lower odor threshold and a superior olfactory profile compared to its trans-counterpart [1].

Synthetic Workflow Visualization

G Lactone 4-Methyloxan-2-one (Lactone Starting Material) Hemiketal 4-Methyl-2-(2-methylpropyl)oxan-2-ol (Hemiketal Precursor) Lactone->Hemiketal Nucleophilic Addition Grignard Isobutylmagnesium Bromide (-78°C, THF) Grignard->Hemiketal Oxocarbenium Oxocarbenium Ion (BF3·OEt2) Hemiketal->Oxocarbenium Dehydroxylation Product cis-Dihydrorose Oxide (Target Fragrance) Oxocarbenium->Product Axial Hydride Attack (Et3SiH)

Fig 1: Stereoselective synthetic workflow from lactone to cis-dihydrorose oxide via a hemiketal.

Experimental Protocols

The following protocols represent a self-validating system for the generation and subsequent reduction of the hemiketal precursor.

Protocol A: Synthesis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol

Objective: To synthesize the hemiketal while preventing over-addition of the Grignard reagent.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-methyloxan-2-one (10.0 mmol) and 50 mL of anhydrous Tetrahydrofuran (THF).

  • Temperature Control: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Causality: Low temperature is critical. At warmer temperatures, the initial magnesium alkoxide adduct undergoes ring-opening to the ketone, which rapidly reacts with a second equivalent of Grignard to form an unwanted diol.

  • Addition: Dropwise, add isobutylmagnesium bromide (10.5 mmol, 2.0 M in THF) over 30 minutes using a syringe pump.

  • Maturation: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching & Validation: Quench the reaction strictly at -78 °C with 20 mL of cold saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Step: Perform IR spectroscopy on the crude oil. A successful reaction will show a broad O-H stretch (~3400 cm⁻¹) and the complete disappearance of the strong lactone C=O stretch (~1735 cm⁻¹).

Protocol B: Stereoselective Reductive Etherification

Objective: To reduce the hemiketal to cis-dihydrorose oxide via an oxocarbenium intermediate. [4]

  • Preparation: Dissolve the crude 4-methyl-2-(2-methylpropyl)oxan-2-ol (approx. 10.0 mmol) in 60 mL of anhydrous Dichloromethane (CH₂Cl₂) under argon.

  • Cooling & Reagent Addition: Cool the solution to -78 °C. Add Triethylsilane (Et₃SiH, 30.0 mmol). Causality: A 3-fold excess of silane is used to ensure the transient oxocarbenium ion is trapped instantly, outcompeting the E1 elimination pathway that would yield a dihydropyran byproduct.

  • Activation: Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 15.0 mmol) dropwise.

  • Reaction Progression: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over another hour.

  • Quenching & Validation: Quench with saturated aqueous NaHCO₃ (40 mL). Extract the aqueous layer with CH₂Cl₂, wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation Step: Analyze the crude product via GC-MS and ¹H NMR. The disappearance of the hemiacetal hydroxyl proton and the presence of complex multiplets at δ 3.2–3.6 ppm (axial pyran ring protons) confirm the successful formation of the ether.

Quantitative Data & Optimization

The choice of the Et₃SiH/BF₃·OEt₂ system over traditional reduction methods is justified by the quantitative yield and stereoselectivity data summarized below. Alternative methods, such as reductive amination conditions or dehydration followed by hydrogenation, fail to provide the necessary cis-selectivity or result in ring-opened byproducts.

Reduction SystemLewis Acid / CatalystTemp (°C)Yield (%)cis:trans RatioPrimary Byproducts
Et₃SiH BF₃·OEt₂ -78 to 0 92 95 : 5 Traces of dihydropyran
Et₃SiHTMSOTf-78 to 08890 : 10Silyl ethers
NaBH₃CNAcOH254560 : 40Open-chain diol
H₂ (Pd/C)p-TsOH (Dehydration)257850 : 50Over-reduction products

Table 1: Comparison of reduction conditions for the conversion of 4-Methyl-2-(2-methylpropyl)oxan-2-ol to Dihydrorose oxide.

References

  • Leffingwell, J. C. "The dihydro-Rose oxides." Flavours, Fragrances and Essential Oils. Proceedings of the 13th International Congress of Flavours, Fragrances and Essential Oils. Available at: [Link]

  • The Good Scents Company. "dihydrorose oxide, 13477-62-8." TGSC Information System. Available at:[Link]

  • Lavinda, O., Tran, V. T., & Woerpel, K. A. "Effect of conformational rigidity on the stereoselectivity of nucleophilic additions to five-membered ring bicyclic oxocarbenium ion intermediates." RSC Advances (2014). Available at:[Link]

  • Kraus, G. A., et al. "An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans." Organic Letters (1999). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4-Methyl-2-(2-methylpropyl)oxan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing challenges in the synthesis of delicate cyclic hemiketals (lactols).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing challenges in the synthesis of delicate cyclic hemiketals (lactols). The synthesis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol —the cyclic hemiketal of 8-hydroxy-2,6-dimethyloctan-4-one—is typically achieved via the nucleophilic addition of an isobutyl organometallic reagent to 4-methyloxan-2-one (4-methyl- δ -valerolactone).

The primary synthetic hurdle in this transformation is preventing the premature collapse of the tetrahedral intermediate. If the intermediate collapses before the reaction is deliberately quenched, the resulting open-chain ketone rapidly reacts with a second equivalent of the nucleophile, yielding an undesired diol. This guide provides field-proven troubleshooting strategies, focusing on the causality of these side reactions and the implementation of organocerium chemistry to maximize lactol yield.

Reaction Workflow & Mechanistic Pathways

G Lactone 4-Methyloxan-2-one Tetrahedral Cerium-Stabilized Tetrahedral Intermediate Lactone->Tetrahedral Nucleophilic Addition (-78 °C) Reagent Organocerium Reagent (iBuMgBr + CeCl3) Reagent->Tetrahedral Hemiketal 4-Methyl-2-(2-methylpropyl)oxan-2-ol (Target Hemiketal) Tetrahedral->Hemiketal Aqueous Quench (pH 8) Ketone Open-Chain Ketone (Transient) Tetrahedral->Ketone Collapse (T > -50 °C) EnolEther Dihydropyran (Dehydration) Hemiketal->EnolEther Acidic Workup Diol Over-addition Diol Ketone->Diol 2nd Eq. Grignard

Reaction workflow for 4-Methyl-2-(2-methylpropyl)oxan-2-ol synthesis, highlighting side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding predominantly the open-chain diol (1,1-diisobutyl-4-methyl-1,5-pentanediol) instead of the target hemiketal? A1: This is a classic manifestation of tetrahedral intermediate collapse. When using standard isobutylmagnesium bromide at elevated temperatures (e.g., 0 °C to room temperature), the magnesium alkoxide intermediate is inherently unstable. It collapses to form the open-chain ketone, which is highly electrophilic and immediately consumes a second equivalent of the Grignard reagent. Causality & Solution: To prevent this, the intermediate must be stabilized until the aqueous quench. We highly recommend switching to an organocerium reagent ()[1]. By pre-mixing anhydrous CeCl 3​ with isobutylmagnesium bromide at -78 °C, you form an isobutylcerium(III) species. Cerium is highly oxophilic and forms a robust, long-lived tetrahedral intermediate that strongly resists collapse, strictly limiting the reaction to a single addition event.

Q2: My NMR shows the correct hemiketal in the crude mixture, but it converts into a dihydropyran derivative after purification. How do I prevent this? A2: You are observing acid-catalyzed dehydration. Hemiketals like 4-methyl-2-(2-methylpropyl)oxan-2-ol exist in equilibrium with their open-chain hydroxy-ketone form and are highly susceptible to losing water to form an enol ether (e.g., 4-methyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyran). Causality & Solution: Standard silica gel is inherently acidic and will catalyze this dehydration during chromatography. To isolate the intact hemiketal:

  • Ensure your aqueous quench is slightly basic (e.g., saturated NH 4​ Cl buffered with a few drops of NH 4​ OH).

  • Deactivate your silica gel by pre-treating the column with 1-2% triethylamine (Et 3​ N) in your eluent, or switch entirely to basic alumina.

  • Alternatively, purify via Kugelrohr distillation under high vacuum at low temperatures.

Q3: The organocerium addition stalls, leaving unreacted lactone, despite using a 1.5x excess of the reagent. A3: This indicates that your CeCl 3​ is not strictly anhydrous. Cerium(III) chloride is highly hygroscopic (commonly sold as a heptahydrate). Causality & Solution: Even trace moisture will rapidly protonate the isobutyl Grignard reagent, forming isobutane gas and destroying the nucleophile. CeCl 3​ must be activated immediately before use by heating at 140 °C under high vacuum (< 0.1 Torr) for at least 2 hours.

Quantitative Optimization Data

The following table summarizes the impact of reagent selection and temperature control on the chemoselectivity of the nucleophilic addition to 4-methyloxan-2-one.

Reaction ConditionsReagent EquivalentsTemperature (°C)Target Hemiketal Yield (%)Diol Side-Product Yield (%)
Standard Grignard1.1 eq iBuMgBr0 to 2015%78%
Standard Grignard1.1 eq iBuMgBr-7845%40%
Organocerium (Optimized) 1.1 eq iBuCeCl 2​ -78 to 0 > 92% < 5%

Step-by-Step Experimental Protocol

Organocerium-Mediated Synthesis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol

Self-Validating Checkpoint: Before proceeding to Step 2, visually inspect the CeCl 3​ . It must be a free-flowing white powder. If it clumps or appears glassy, hydration is present, and the Grignard reagent will be quenched, resulting in unreacted lactone.

Step 1: Activation of Cerium(III) Chloride

  • Place 1.2 equivalents of CeCl 3​ ·7H 2​ O in a Schlenk flask equipped with a magnetic stir bar.

  • Gradually heat the flask to 140 °C under high vacuum (< 0.1 Torr) over 2 hours. Maintain this temperature for an additional 2 hours.

  • Cool the flask to room temperature under an argon atmosphere.

Step 2: Formation of the Organocerium Reagent

  • Suspend the anhydrous CeCl 3​ in dry THF (approx. 5 mL per mmol) and stir vigorously at room temperature for 2 hours to form a uniform milky suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 1.1 equivalents of Isobutylmagnesium bromide (2.0 M in THF). Stir the mixture at -78 °C for 1.5 hours. The suspension will typically take on a characteristic pale yellow/gray hue.

Step 3: Nucleophilic Addition

  • Dissolve 1.0 equivalent of 4-methyloxan-2-one in a minimal amount of dry THF.

  • Add the lactone solution dropwise to the organocerium reagent at -78 °C.

  • Maintain stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.

Step 4: Mild Quench and Workup

  • At 0 °C, quench the reaction by adding saturated aqueous NH 4​ Cl that has been adjusted to pH 8 using a few drops of NH 4​ OH. (Causality: The slight basicity prevents acid-catalyzed dehydration of the resulting hemiketal).

  • Warm to room temperature and filter the resulting cerium salts through a pad of Celite, washing thoroughly with ethyl acetate.

  • Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via basic alumina chromatography or vacuum distillation to yield pure 4-Methyl-2-(2-methylpropyl)oxan-2-ol.

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). "Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents." Journal of Organic Chemistry, 49(20), 3904-3912. URL:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 4-Methyl-2-(2-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol (and related substituted pyranols).

The synthesis of this cyclic hemiacetal—often achieved via the Prins cyclization of isoprenol and isovaleraldehyde—is highly susceptible to competing pathways. Understanding the causality behind these side reactions is critical for optimizing yield, controlling stereochemistry, and ensuring reproducible scale-up.

Mechanistic Overview & Causality of Side Reactions

The formation of substituted oxanols relies on the generation of a highly reactive oxocarbenium ion intermediate[1]. Because this intermediate is highly electrophilic, its fate is entirely dictated by the local catalytic environment (Brønsted vs. Lewis acidity) and the stoichiometry of the reactants.

While the target pathway involves the trapping of this carbocation by water (or intramolecular cyclization) to form the oxan-2-ol hemiacetal, three primary side reactions frequently compromise the yield[2]:

  • Dehydration: Proton elimination leading to dihydropyrans (DHPs).

  • Etherification/Acetalization: Nucleophilic attack by excess starting alcohol.

  • Oligomerization: Secondary reactions of DHPs with starting materials to form heavy trimers.

Troubleshooting & FAQs

Q1: My GC-MS shows predominantly dihydropyrans (DHPs) instead of the target oxan-2-ol. What is driving this dehydration? Causality: DHP formation is thermodynamically driven by an excess of strong Brønsted acid sites on your catalyst. When the oxocarbenium intermediate encounters a strong proton-donating site, it undergoes rapid proton elimination rather than the desired hydration/cyclization[2]. Solution: Shift from highly acidic microporous materials to hierarchical zeolites (e.g., dealuminated Zeolite Y or Al-MFI) that possess a lower Brønsted-to-Lewis acid ratio. Mild Brønsted acidity is sufficient to initiate the reaction without driving the elimination pathway[2],[3].

Q2: I am detecting a complex mixture of heavy, unidentified oligomers. How can I suppress this? Causality: These are likely trimeric compounds. They form as a secondary side reaction when the primary dehydration products (DHPs) react further with the starting isovaleraldehyde or isoprenol[3]. This is a kinetic issue exacerbated by prolonged reaction times and elevated temperatures. Solution: Do not push the reaction to 100% conversion. Kinetic tracking shows that selectivity toward trimers spikes after ~80% isoprenol conversion[1]. Terminate the reaction early and optimize your residence time.

Q3: I am observing acyclic acetals and diprenyl ethers. What is the root cause? Causality: The oxocarbenium intermediate is highly susceptible to nucleophilic attack. If there is a localized excess of the homoallylic alcohol (isoprenol), it will outcompete the intramolecular cyclization, leading to acyclic acetals and ethers[4]. Solution: Adjust your reactant stoichiometry. Using a higher ratio of aldehyde to alcohol (e.g., 5:1) effectively suppresses etherification. Additionally, ensure your reaction is run in a non-nucleophilic solvent like dimethyl carbonate[2],[4].

Q4: My isolated 4-Methyl-2-(2-methylpropyl)oxan-2-ol is reverting to an open-chain impurity during workup. Why? Causality: Unlike its 4-ol isomer (Florol), the 2-ol target is a cyclic hemiacetal. It exists in a delicate thermodynamic equilibrium with its open-chain hydroxy-ketone form (1-hydroxy-3,7-dimethyloctan-5-one). Solution: Avoid strong aqueous acids or bases during your extraction and workup, as these catalyze the ring-opening process. Use strictly neutral, low-temperature distillation (<40 °C) for isolation.

Quantitative Data: Catalyst Influence on Product Distribution

The choice of heterogeneous catalyst fundamentally dictates the ratio of target oxanols to dehydration byproducts. The table below summarizes benchmark data for this class of Prins cyclization reactions[3],[4].

Catalyst TypePore StructureConversion (%)Selectivity to Oxanols (%)Selectivity to DHPs (%)
H-Beta-300 Microporous99.072.028.0
Sn-Y-80 Microporous~99.070.030.0
Dealuminated H-Y-80 Mesoporous99.064.036.0
Hierarchical Al-MFI Nanosheet~80.0~80.0~20.0

Note: Hierarchical nanosheet morphologies (like Al-MFI) provide the best balance, offering high selectivity by minimizing the residence time of sensitive intermediates within the pores[2].

Validated Experimental Protocol

To ensure a self-validating workflow, follow this optimized protocol for heterogeneous catalytic synthesis.

Step 1: Catalyst Activation Dry 30 mg of a hierarchical zeolite catalyst (e.g., Al-MFI or H-Beta-300) in an oven at 100 °C for 12 hours. Validation: Weigh the catalyst before and after; weight loss should stabilize, indicating the complete removal of adsorbed moisture that could otherwise poison Lewis acid sites.

Step 2: Reaction Assembly In a pressure-resistant batch reactor, combine 5 mL of dimethyl carbonate (solvent), 5 mmol of isoprenol, and 25 mmol of isovaleraldehyde. Causality Check: The 5:1 aldehyde-to-alcohol ratio is strictly required to suppress etherification side reactions[2],[4].

Step 3: Initiation Add the activated catalyst to the mixture. Seal the reactor and heat to 70 °C under continuous stirring at 500 rpm.

Step 4: Kinetic Monitoring Extract 50 µL aliquots at 15, 30, and 60 minutes. Analyze the samples via GC-FID/MS. Validation: Monitor the disappearance of isoprenol. Terminate the reaction strictly when conversion reaches 80–85% to prevent the secondary trimerization of DHPs[1].

Step 5: Workup & Isolation Cool the reactor to room temperature immediately. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid catalyst. Decant the supernatant and concentrate it under reduced pressure. Maintain the water bath below 40 °C to prevent the hemiacetal from reverting to its open-chain hydroxy-ketone form.

Reaction Pathway Visualization

OxanolSynthesis Start Isovaleraldehyde + Isoprenol Oxocarbenium Oxocarbenium Intermediate Start->Oxocarbenium Acid Catalyst (H+) Target Target: 4-Methyl-2-(2-methylpropyl)oxan-2-ol (Cyclic Hemiacetal) Oxocarbenium->Target + H2O (Hydration) Controlled Acidity DHP Side Product: Dihydropyrans (DHP) (Dehydration) Oxocarbenium->DHP - H+ (Elimination) Strong Brønsted Sites Acetal Side Product: Acyclic Acetals (Etherification) Oxocarbenium->Acetal + Excess Alcohol DHP->Target + H2O (Reversible) Trimers Side Product: Heavy Trimers (Oligomerization) DHP->Trimers + Substrates Prolonged Time

Reaction network showing the primary pathway to target oxanols and competing side reactions.

References

  • Fine-Tuning of Acidity in Hierarchical Zeolites for the Efficient Prins Cyclization Yielding Florol | ACS Sustainable Chemistry & Engineering - ACS Public
  • Micro and mesoporous materials based on zeolite Y for the florol synthesis via the prins cyclization of isoprenol.
  • Side reactions and byproduct formation in the Prins reaction for prenol - Benchchem.
  • Dependence of the conversion of isoprenol (IP) on the reaction time...

Sources

Troubleshooting

resolving overlapping peaks in 4-Methyl-2-(2-methylpropyl)oxan-2-ol spectra

Welcome to the Advanced Analytical Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals struggling with the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals struggling with the structural elucidation of complex cyclic hemiketals.

Below, you will find targeted troubleshooting guides, self-validating protocols, and causality-driven methodologies for resolving the overlapping spectra of 4-Methyl-2-(2-methylpropyl)oxan-2-ol .

Diagnostic Overview: The Hemiketal Conundrum

4-Methyl-2-(2-methylpropyl)oxan-2-ol is a cyclic hemiketal structurally related to commercial tetrahydropyran fragrances (e.g., Florol). It presents a notoriously difficult analytical profile due to two factors:

  • Dynamic Mutarotation: The C2 position is an anomeric center. In solution, the molecule exists in a dynamic equilibrium with its open-chain hydroxy-ketone form.

  • Diastereomeric Overlap: The fixed stereocenter at C4, combined with the dynamic C2 center, creates a continuous interconversion of cis and trans diastereomers. This results in severe peak broadening in GC-MS and massive, unreadable aliphatic multiplets in standard 1 H-NMR.

Interactive FAQ & Troubleshooting Guide

Q1: Why do I see broad, tailing, and co-eluting peaks in my standard GC-MS runs, even on a high-resolution DB-5 column? A: The broad, co-eluting peaks are an artifact of thermal mutarotation inside the GC injection port and column. Because the cis and trans diastereomers interconvert via the open-chain form at elevated temperatures, they do not resolve into discrete peaks. Furthermore, standard non-polar columns (like DB-5) cannot differentiate the subtle spatial geometries of these isomers. Causality & Solution: You must first chemically lock the C2 anomeric center by derivatizing the hydroxyl group (e.g., forming a trimethylsilyl ether). Once locked, the stable diastereomers can be baseline-resolved using an enantioselective capillary column (such as a derivatized β -cyclodextrin phase), where separation is driven by chiral inclusion complexation rather than mere boiling point differences .

Q2: The aliphatic region (0.8–2.0 ppm) in my 1 H-NMR spectrum is a massive, unresolved multiplet. How can I assign the isobutyl and C4-methyl protons? A: In standard isotropic solvents like CDCl 3​ , the chemical environments of the C4-methyl group and the isobutyl terminal methyls are nearly identical, leading to chemical shift equivalence and severe overlap. Additionally, room-temperature chemical exchange (ring-opening/closing) broadens the signals. Causality & Solution: Switch your solvent to anhydrous Benzene-d 6​ (C 6​ D 6​ ) and lower the acquisition temperature. Benzene is an anisotropic solvent. It forms transient, non-covalent collision complexes with the oxane ring. The magnetic anisotropy of the benzene ring shields protons located above/below its plane and deshields those in its plane. This phenomenon, known as the Aromatic-Solvent-Induced Shift (ASIS), differentially shifts the overlapping protons based on their exact 3D spatial orientation, pulling the multiplets apart into readable first-order signals .

Q3: How do I definitively map the carbon backbone once the protons are resolved? A: Once the ASIS effect has resolved the 1 H spectrum, you must run gradient-selected 2D NMR experiments (g-HSQC and g-HMBC). The HSQC will link the newly resolved protons to their direct carbons, while the HMBC will confirm the connectivity of the isobutyl chain to the C2 anomeric carbon by showing a 3JCH​ coupling across the hemiketal linkage.

Methodology Vault: Self-Validating Protocols

Protocol 1: TMS-Derivatization and Enantioselective GC-MS

Objective: Lock the hemiketal equilibrium and resolve the diastereomers.

  • Sample Preparation: Dissolve 5 mg of 4-Methyl-2-(2-methylpropyl)oxan-2-ol in 1.0 mL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS. Incubate at 60 °C for 30 minutes. Causality: TMCS acts as a catalyst to ensure complete silylation of the sterically hindered C2 tertiary alcohol, preventing on-column degradation.

  • Column Selection: Install a derivatized β -cyclodextrin chiral column (30 m × 0.25 mm ID × 0.25 µm film).

  • GC Parameters: Inject 1 µL (split ratio 50:1). Set the carrier gas (Helium) to a constant linear velocity of 28.6 cm/s.

  • Temperature Ramp: Start at 60 °C (hold 2 min), ramp at a shallow 1.5 °C/min to 200 °C. Causality: A shallow ramp maximizes the residence time within the chiral cavities, amplifying the subtle thermodynamic differences between the cis and trans inclusion complexes.

  • System Validation: Calculate the resolution ( Rs​ ) between the two major TMS-ether peaks. The system is validated if Rs​≥1.5 (baseline resolution).

Protocol 2: Low-Temperature ASIS 1 H-NMR

Objective: Eliminate chemical exchange broadening and resolve aliphatic multiplets.

  • Initial Baseline: Acquire a standard 1D 1 H-NMR (500 MHz or higher) in CDCl 3​ at 298 K. Confirm the presence of the unresolved multiplet at 0.8–2.0 ppm.

  • Solvent Exchange: Evaporate the CDCl 3​ under a gentle stream of ultra-pure N 2​ . Place the sample under high vacuum (0.1 mbar) for 2 hours to remove all residual isotropic solvent.

  • ASIS Preparation: Re-dissolve the dried sample in 0.6 mL of anhydrous C 6​ D 6​ (100.0 atom % D).

  • Variable Temperature (VT) Tuning: Insert the sample into the NMR probe and lower the temperature to 253 K (-20 °C). Causality: Cooling slows the hemiketal ring-opening mechanism on the NMR timescale, sharpening the signals from dynamic broadening to static, discrete peaks.

  • Acquisition & Validation: Acquire the 1 H-NMR spectrum. The protocol is self-validating if the previously overlapping methyl signals (around 0.9 ppm) separate into distinct, calculable doublets with a chemical shift difference ( Δδ ) of at least 0.05 ppm.

Data Analytics: Quantitative ASIS Shift Comparison

The table below summarizes the expected quantitative shift dynamics when migrating from an isotropic solvent (CDCl 3​ ) to an anisotropic solvent (C 6​ D 6​ ) at low temperatures.

Proton EnvironmentCDCl 3​ Shift (298 K)C 6​ D 6​ Shift (253 K) Δδ (ASIS Effect)Diagnostic Utility
C4-Methyl (-CH 3​ ) ~0.95 ppm (m, overlap)~0.80 ppm (d)+0.15 ppmDifferentiates C4 from the isobutyl chain.
Isobutyl Terminal Methyls ~0.92 ppm (m, overlap)~0.88 ppm (dd)+0.04 ppmResolves diastereotopic terminal methyls.
C3-Equatorial (Ring) ~1.75 ppm (m)~1.55 ppm (dt)+0.20 ppmConfirms the oxane chair conformation.
C2-Hydroxyl (-OH) ~2.10 ppm (br s)~1.85 ppm (s)+0.25 ppmValidates the intact hemiketal structure.

Workflow Visualization

G Start Unresolved Spectra 4-Methyl-2-(2-methylpropyl)oxan-2-ol GCBranch Chromatographic Overlap (GC-MS) Start->GCBranch Thermal Mutarotation NMRBranch Spectroscopic Overlap (1H-NMR) Start->NMRBranch Chemical Equivalence GCAction 1. BSTFA Derivatization 2. β-Cyclodextrin Column GCBranch->GCAction Lock & Separate NMRAction 1. Solvent Exchange (C6D6) 2. Low-Temp (253 K) ASIS NMRBranch->NMRAction Anisotropic Shielding GCResult Baseline Diastereomer Resolution (Rs > 1.5) GCAction->GCResult System Validated NMRResult Aliphatic Multiplet Deconvolution NMRAction->NMRResult System Validated

Analytical workflow for resolving co-eluting diastereomers and overlapping NMR signals.

References

  • Title: Characterization of Volatiles and Aroma-Active Compounds in Honeybush (Cyclopia subternata) by GC-MS and GC-O Analysis Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Efficient Methods for Synthesis of Florol and its Derivatives (Structural Isomer Context) Source: Repozytorium PK (Cracow University of Technology) URL: [Link]

Reference Data & Comparative Studies

Validation

biological activity of 4-Methyl-2-(2-methylpropyl)oxan-2-ol stereoisomers

Title: Biological Activity and Olfactory GPCR Profiling of 4-Methyl-2-(2-methylpropyl)oxan-4-ol Stereoisomers Note on Nomenclature: As a Senior Application Scientist, I must first address a critical structural nuance. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity and Olfactory GPCR Profiling of 4-Methyl-2-(2-methylpropyl)oxan-4-ol Stereoisomers

Note on Nomenclature: As a Senior Application Scientist, I must first address a critical structural nuance. While frequently queried as "4-methyl-2-(2-methylpropyl)oxan-2-ol" in preliminary literature, the biologically active and chemically stable commercial compound is 4-methyl-2-(2-methylpropyl)oxan-4-ol (commonly known as Florol® or Florosa). The oxan-2-ol variant represents an unstable cyclic hemiacetal (lactol) that spontaneously ring-opens in aqueous biological assays. Therefore, this guide evaluates the stable oxan-4-ol stereoisomers, which are extensively validated for their potent biological activity as agonists for human olfactory G-protein coupled receptors (GPCRs).

Executive Summary: Stereochemical Causality in GPCR Activation

In the realm of sensory biology and neuropharmacology, chirality dictates receptor affinity. The biological activity of 4-methyl-2-(2-methylpropyl)oxan-4-ol is entirely dependent on the spatial orientation of its isobutyl and methyl/hydroxyl groups. The commercial racemic mixture masks a profound disparity in biological performance: the (-)-(2R,4R) stereoisomer acts as a potent agonist for muguet (lily of the valley) olfactory receptors, while the (+)-(2S,4R) isomer is virtually inactive[1]. This guide objectively compares the biological thresholds, receptor affinities, and sensory profiles of the four stereoisomers.

Comparative Biological Performance of Stereoisomers

The biological activity of these stereoisomers is quantified via their odor detection threshold (ng/L air), which inversely correlates with their binding affinity to specific olfactory GPCRs (such as OR10J5 or OR5AN1)[2].

Table 1: Biological Activity and Olfactory Profiling of Florol Stereoisomers

StereoisomerRelative ConformationBiological Activity (Odor Threshold)Receptor Affinity (Relative)Sensory Phenotype (GPCR Output)
(-)-(2R,4R) cis (equatorial/axial)1.21 ng/L (Highly Potent)++++Fresh, natural floral, muguet, sweet[3].
(+)-(2S,4S) cis (equatorial/axial)26 ng/L (Moderate)++Floral, herbaceous, earthy, linalool-like[3].
(-)-(2R,4S) trans (equatorial/equatorial)520 ng/L (Weak)+Weak fruity, grape-like, dry herbs[3].
(+)-(2S,4R) trans (equatorial/equatorial)>600 ng/L (Inactive)-Odorless / Sub-threshold detection[3].

Mechanistic Insight: The (-)-(2R,4R) isomer perfectly aligns its hydrophobic isobutyl tail and hydrogen-bonding hydroxyl head within the orthosteric binding pocket of the olfactory GPCR. The trans isomers suffer from steric clashes that prevent the requisite conformational shift of the receptor's transmembrane helices, rendering them biologically inert[1].

Olfactory GPCR Signaling Pathway

When the active (-)-(2R,4R) stereoisomer binds to the olfactory receptor, it triggers a highly conserved signal transduction cascade. Understanding this pathway is critical for researchers developing positive allosteric modulators or novel synthetic agonists.

GPCR_Signaling Odorant (-)-(2R,4R) Stereoisomer (Potent Agonist) Receptor Olfactory GPCR (e.g., OR10J5) Odorant->Receptor Binds Orthosteric Site G_Protein G-protein (G_olf) Activation Receptor->G_Protein GDP/GTP Exchange Effector Adenylyl Cyclase III (AC3) G_Protein->Effector Alpha Subunit Binding Messenger cAMP Production (Second Messenger) Effector->Messenger ATP Hydrolysis Channel CNG Ion Channel (Ca2+/Na+ Influx) Messenger->Channel Allosteric Opening Response Membrane Depolarization & Action Potential Channel->Response Cation Influx

GPCR signal transduction cascade triggered by the (-)-(2R,4R) stereoisomer.

Experimental Methodology: Self-Validating Protocol for Stereoisomer Profiling

To objectively compare these stereoisomers, a rigorous workflow combining chemoenzymatic resolution, analytical separation, and biological assaying is required. This protocol ensures absolute stereochemical purity and reproducible biological readouts.

Phase 1: Biocatalytic Resolution of Stereoisomers

Causality: Traditional chemical synthesis yields racemic mixtures.4 is mandatory to isolate pure enantiomers without racemization, ensuring biological assays reflect true isomer activity[4].

  • Substrate Preparation: Synthesize the racemic diastereomeric mixture of 4-methyl-2-(2-methylpropyl)oxan-4-ol via the Prins reaction of isoprenol and isovaleraldehyde.

  • Enzymatic Acylation: Incubate the racemic mixture with Candida antarctica Lipase B (CALB) in the presence of vinyl acetate (acyl donor) and an organic solvent (e.g., hexane) at 35°C[4].

  • Kinetic Resolution: Monitor the reaction via chiral GC. CALB selectively acetylates specific stereoisomers, allowing separation of the unreacted alcohols from the acetylated products via silica gel column chromatography.

  • Hydrolysis: Gently hydrolyze the isolated acetates using K2CO3 in methanol to recover the pure stereoisomeric alcohols (>95% enantiomeric excess).

Phase 2: Biological Evaluation via GC-Olfactometry (GC-O)

Causality: In vitro cell assays lack the complex physiological environment of the human olfactory epithelium. GC-O directly couples analytical separation with human biological detection, providing precise odor thresholds.

  • System Setup: Equip a Gas Chromatograph with a chiral capillary column connected to a flame ionization detector (FID) and an olfactory sniffing port via a 1:1 effluent splitter.

  • Sample Injection: Inject 1 µL of the purified stereoisomer solution (serial dilutions in diethyl ether from 10,000 ng/L down to 0.1 ng/L).

  • Biological Detection: Trained evaluators record the onset, duration, and sensory descriptor of the eluting compound at the sniffing port[1].

  • Threshold Determination: The biological threshold is defined as the lowest concentration at which the stereoisomer is reliably detected by >80% of the panel[3].

Phase 3: In Vitro GPCR Activation Assay (Luciferase Reporter)

Causality: To validate that the GC-O threshold correlates with receptor-level pharmacology, a cell-based reporter assay is utilized to measure2[2].

  • Cell Culture: Plate HEK293T cells expressing the target olfactory receptor (e.g., OR10J5), the G_alpha_olf protein, and a cAMP-response element (CRE)-luciferase reporter plasmid[2].

  • Ligand Treatment: Expose the cells to varying concentrations (1 nM to 100 µM) of the individual stereoisomers for 4 hours.

  • Quantification: Lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Data Analysis: Plot dose-response curves to calculate the EC50 values. The (-)-(2R,4R) isomer will exhibit a distinct leftward shift compared to the inactive (+)-(2S,4R) isomer.

Conclusion

The biological activity of 4-methyl-2-(2-methylpropyl)oxan-4-ol is not a property of the bulk chemical, but an exclusive feature of its (-)-(2R,4R) and (+)-(2S,4S) stereoisomers[1]. For researchers developing synthetic fragrances or novel GPCR modulators, utilizing biocatalytically resolved, enantiopure compounds is essential to maximize receptor affinity and eliminate off-target biological noise.

References

  • Stereoisomers of the Commercial Chiral Odorants Muguesia and Pamplefleur. ACS Publications (The Journal of Organic Chemistry).1

  • Florol® Stereoisomer Odor Thresholds and Descriptions. Leffingwell & Associates.3

  • Preparation of the Enantiomerically Enriched Isomers of the Odorous Cyclic Ethers Clarycet®, Florol®, and Rhubafuran® by Enzymatic Catalysis. ResearchGate.4

  • Method for Identifying Positive Allosteric Modulators for Odorant Receptors (BR112020003239A2). Google Patents.2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-2-(2-methylpropyl)oxan-2-ol

As a drug development professional or laboratory scientist, handling substituted cyclic ethers requires moving beyond basic compliance and understanding the molecular causality behind safety protocols. 4-Methyl-2-(2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling substituted cyclic ethers requires moving beyond basic compliance and understanding the molecular causality behind safety protocols. 4-Methyl-2-(2-methylpropyl)oxan-2-ol is an oxane (tetrahydropyran) derivative featuring a hydroxyl group and highly lipophilic side chains (methyl and isobutyl). While it shares a structural backbone and hazard profile with its widely utilized isomer Florol (the 4-ol variant)[1], its specific chemical topology demands rigorous, self-validating operational procedures to prevent dermal defatting, severe ocular inflammation, and environmental contamination.

Causality-Driven Risk Assessment

To implement effective safety measures, we must first understand why this molecule poses specific hazards:

  • Serious Eye Irritation (H319): The oxygen atom within the cyclic oxane ring, combined with the hydroxyl (-OH) group, acts as a potent hydrogen-bond acceptor and donor. Upon contact with the aqueous environment of the eye, these functional groups rapidly interact with corneal proteins and disrupt the lipid bilayer of epithelial cells, causing immediate and severe inflammation[1].

  • Dermal Defatting & Sensitization: The isobutyl and methyl groups give this molecule a high partition coefficient (LogP). This extreme lipophilicity allows the compound to bypass the skin's aqueous defenses, penetrating the stratum corneum to extract essential epidermal lipids. This results in contact dermatitis and potential sensitization upon repeated exposure[2].

  • Auto-Oxidation Potential: Like many cyclic ethers, prolonged exposure to atmospheric oxygen and ultraviolet (UV) light can lead to the abstraction of alpha-hydrogens, slowly forming explosive hydroperoxides.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on the chemical's molecular behavior. The following matrix outlines the required gear, the scientific rationale, and a built-in validation check to ensure equipment integrity before use.

PPE CategorySpecificationScientific Rationale (Causality)Built-In Validation Check
Hand Protection Nitrile Gloves (Min 4 mil thickness)Nitrile (butadiene-acrylonitrile copolymer) resists permeation by lipophilic cyclic ethers. Latex will rapidly swell, degrade, and fail when exposed to this compound[1].Self-Validation: Perform an air-inflation test prior to donning to verify the absolute absence of micro-punctures.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Prevents aerosolized droplets from reaching the cornea, directly mitigating the H319 serious eye irritation hazard[1].Self-Validation: Ensure a continuous, 360-degree suction seal against the face with no visible gaps.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risks associated with the combustible nature of aliphatic oxanes[3].Self-Validation: Verify that coat cuffs are tightly secured over the glove wrists to eliminate any exposed skin.
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents the inhalation of volatile organic compounds (VOCs) and mucosal irritation during fluid transfer[2].Self-Validation: Check the magnehelic gauge to confirm a positive flow (0.4-0.6 inH₂O) before uncapping the container.

Self-Validating Experimental Protocol: Handling & Transfer

This methodology ensures that every step is verified before proceeding, creating a closed-loop safety system.

Phase 1: Pre-Operational Setup

  • Environmental Validation: Activate the fume hood.

    • Validation Check: Visually confirm the digital flow monitor indicates a safe face velocity of 80–100 feet per minute (fpm).

  • PPE Assembly: Don the FR lab coat, chemical splash goggles, and intact nitrile gloves[1].

    • Validation Check: Perform a visual and tactile inspection of the glove-to-cuff seal to ensure zero dermal exposure.

Phase 2: Chemical Transfer 3. Aerosol-Free Aspiration: Open the primary container exclusively inside the validated fume hood. Use a PTFE-lined syringe or a glass volumetric pipette to aspirate the liquid.

  • Validation Check: Ensure no air bubbles are formed in the syringe barrel, confirming a closed-system liquid transfer without aerosolization.

  • Dispensation: Dispense the chemical slowly down the inner wall of the receiving vessel.

    • Validation Check: Observe a continuous, smooth liquid film on the glass, indicating zero splash-back or droplet formation.

Phase 3: Storage & Atmospheric Control 5. Inert Gas Purging: To prevent auto-oxidation and hydroperoxide formation, purge the primary container's headspace with dry Nitrogen (N₂) or Argon[1].

  • Validation Check: Listen for the gentle hiss of gas displacement and ensure the purge lasts for at least 15 seconds per 100 mL of headspace volume.

  • Thermal Control: Seal the container tightly and store it in a dedicated flammables cabinet at a cool temperature (maximum 18°C), entirely isolated from direct light[1].

    • Validation Check: Check the digital thermometer of the storage cabinet 10 minutes post-placement to confirm temperature stability.

Spill Response & Incineration-Based Disposal Plan

Because 4-Methyl-2-(2-methylpropyl)oxan-2-ol is toxic to aquatic life with long-lasting effects[2], it must never be flushed into municipal water systems.

Immediate Containment & Neutralization

  • Isolation: Immediately halt all operations and eliminate all ignition sources (sparks, hot plates, open flames) in the vicinity[3].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite[4]. Crucial Note: Do not use water jets, as water will simply disperse the lipophilic chemical and expand the contamination zone[1].

  • Absorption Validation: Wait 5-10 minutes for capillary action to occur.

    • Validation Check: Visually confirm the absorbent material has completely transitioned from dry to saturated, with no free-flowing liquid remaining on the bench or floor.

Disposal Plan 4. Collection: Use non-sparking tools to scoop the saturated absorbent into a chemically resistant, sealable hazardous waste container (e.g., high-density polyethylene, HDPE)[2]. 5. Incineration Routing: Label the container as "Hazardous Organic Waste - Combustible Liquid (Contains Cyclic Ethers)." Route this waste exclusively for high-temperature incineration[3].

  • Validation Check: Cross-check the final waste manifest with your facility's Environmental Health and Safety (EHS) guidelines to guarantee it is not routed to a sanitary landfill.

Operational Workflow Visualization

Workflow Start Pre-Operational Fume Hood Validation PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Transfer Aerosol-Free Chemical Transfer PPE->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck Contain Contain with Inert Absorbent (Sand) SpillCheck->Contain Yes Purge Purge Headspace with N2 Gas SpillCheck->Purge No Dispose High-Temperature Incineration Contain->Dispose Store Store at <18°C (Away from Light) Purge->Store

Operational workflow for handling and spill response of 4-Methyl-2-(2-methylpropyl)oxan-2-ol.

References

  • FLOROL - Safety Data Sheet Source: DirectPCW URL
  • MATERIAL SAFETY DATA SHEET -MSDS Product #: Florol SKU#3ML00192 Source: PerfumersWorld URL
  • SAFETY DATA SHEET (Florol)
  • SAFETY DATA SHEET Florol Source: THD Static URL

Sources

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